TM5275 Sodium: A Technical Guide to its Mechanism of Action as a PAI-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals Abstract Core Mechanism of Action: PAI-1 Inhibition Signaling Pathways G cluster_tgf TGF-β Signaling cluster_pai1 PAI-1 Inhibition by TM5275 TGF-β1 TGF-β1 T...
Detailed methodologies for key experiments are provided below. These are generalized protocols based on published studies and may require optimization for specific experimental conditions.
In Vitro PAI-1 Activity Assay (Chromogenic)
Reagents and Materials:
Recombinant tPA
Plasminogen
Chromogenic plasmin substrate (e.g., S-2251)
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
TM5275 stock solution (in DMSO)
96-well microplate
Microplate reader
Procedure:
Prepare serial dilutions of TM5275 in assay buffer.
Add the TM5275 dilutions to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
Add plasminogen and the chromogenic plasmin substrate to each well.
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
The rate of color development is proportional to the residual tPA activity.
Cell Proliferation Assay (MTT)
This protocol is for assessing the effect of TM5275 on the proliferation of hepatic stellate cells (HSCs).
Reagents and Materials:
HSC-T6 cell line
Complete culture medium (e.g., DMEM with 10% FBS)
TM5275 stock solution (in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or acidified isopropanol)
96-well plate
Microplate reader
Procedure:
Seed HSC-T6 cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to adhere overnight.
Starve the cells in serum-free medium for 24 hours.
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Add MTT solution to each well and incubate for 4 hours at 37°C.
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Express the results as a percentage of the control (untreated cells).
Western Blotting for Signaling Proteins
This protocol is for analyzing the effect of TM5275 on TGF-β1-induced protein phosphorylation.
Reagents and Materials:
HSC-T6 cells
Recombinant TGF-β1
TM5275 stock solution
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Protein assay kit (e.g., BCA)
SDS-PAGE gels
Transfer buffer
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
For Researchers, Scientists, and Drug Development Professionals Core Properties of TM5275 Sodium TM5275 sodium has been characterized for its fundamental chemical and physical properties, which are crucial for experiment...
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of TM5275.
In Vivo Thrombosis Model (Rat)
Objective: To assess the antithrombotic efficacy of TM5275.
Animal Model: Male rats.
Procedure:
Induce thrombosis through a standardized method (e.g., ferric chloride-induced carotid artery thrombosis or an arteriovenous shunt model).
Administer TM5275 or vehicle control orally at specified doses.
Measure relevant endpoints such as time to occlusion, thrombus weight, or patency of the vessel.
Collect blood samples to assess coagulation parameters (e.g., aPTT, PT) and platelet function to evaluate bleeding risk.
In human cancer cell lines, TM5275 demonstrated the ability to decrease cell viability with IC50 values ranging from 9.7 to 60.3 μM.[4][6] It was also shown to induce intrinsic apoptosis at a concentration of 50 μM in several cancer cell lines.[4][6]
TM5275 has been evaluated in several animal models for various diseases.
Hepatic Fibrosis
In two different rat models of metabolic syndrome-related hepatic fibrosis, oral administration of TM5275 markedly ameliorated the development of liver fibrosis.[1][2]
50 mg/kg/day TM5275 in drinking water for 12 weeks
Significantly attenuated liver fibrosis development; Decreased fibrotic area by approximately 50%; Reduced α-SMA-immunopositive areas; Decreased hepatic expression of Tgfb1 and Col1a1.
TM5275 has demonstrated antithrombotic activity in rat models.[3]
Animal Model
Treatment
Key Findings
Reference
Rat thrombosis model
10 and 50 mg/kg TM5275
Significantly lower blood clot weights (60.9±3.0 mg and 56.8±2.8 mg, respectively) compared to vehicle-treated rats (72.5±2.0 mg). The effectiveness of 50 mg/kg TM5275 was equivalent to 500 mg/kg of ticlopidine.
TM5275 exhibits a favorable pharmacokinetic profile and low toxicity in mice and rats.[3] In rats, a 10 mg/kg oral dose resulted in a plasma concentration of 17.5±5.2 μM.[3] Importantly, TM5275 has been shown to have no detrimental effects on hemostatic function, a common side effect of anticoagulant agents.[1] It did not interfere with other serpin/serine protease systems and showed no obvious toxicity in the liver, kidney, hematopoietic system, central nervous system, or cardiovascular system of rodents and primates.[1]
Experimental Protocols
In Vitro Cell Proliferation Assay (HSC-T6 cells)
Cell Culture: HSC-T6 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
Seeding: Cells are seeded into 96-well plates at a specified density.
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).
Proliferation Measurement: Cell proliferation is assessed using a colorimetric assay, such as the WST-1 assay, which measures the metabolic activity of viable cells. Absorbance is read at the appropriate wavelength using a microplate reader.[1]
In Vivo Hepatic Fibrosis Model (CDAA Diet)
Animals: Fischer 344 rats are used for this model.[1]
Diet Induction: Rats are fed a choline-deficient L-amino acid-defined (CDAA) diet for 12 weeks to induce steatohepatitis and fibrosis. A control group receives a choline-supplemented amino acid (CSAA) diet.[1]
Treatment: The treatment group receives TM5275 (e.g., 50 mg/kg/day) dissolved in their drinking water throughout the 12-week feeding period. The control and vehicle groups receive plain drinking water.[1]
Euthanasia and Sample Collection: At the end of the experimental period, rats are euthanized, and blood and liver tissues are collected.[1]
Analysis:
Histology: Liver sections are stained with hematoxylin and eosin (H&E) and Masson's trichrome to assess inflammation and fibrosis.
Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA) is performed to identify activated hepatic stellate cells.[1]
Gene Expression: RNA is extracted from liver tissue, and quantitative real-time PCR is performed to measure the expression of fibrogenic genes like Tgfb1 and Col1a1.[1]
Protein Analysis: Hepatic levels of TGF-β1 and total collagen are quantified using appropriate assays (e.g., ELISA, Sircol collagen assay).[1]
Caption: General Experimental Workflow for In Vivo Studies.
TM5275: A Deep Dive into its Potent and Selective Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)
For Researchers, Scientists, and Drug Development Professionals Quantitative Analysis of TM5275 Selectivity SerpinTarget Protease(s)TM5275 IC50 (μM) PAI-1 tPA, uPA6.95 [1][2] α1-AntitrypsinTrypsin, Elastase> 100 (No inte...
The following sections detail the methodologies employed in the characterization of TM5275's inhibitory activity and selectivity.
In Vitro PAI-1 Inhibition Assay (Chromogenic Substrate Method)
Materials:
Recombinant human tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA)
Chromogenic substrate for tPA/uPA (e.g., S-2288 or S-2444)
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween 20, pH 7.4)
TM5275 dissolved in a suitable solvent (e.g., DMSO)
96-well microplate
Microplate reader
Procedure:
Addition of Protease: Add a fixed concentration of tPA or uPA to each well to initiate the reaction.
Addition of Chromogenic Substrate: After a brief incubation (e.g., 5-10 minutes), add the chromogenic substrate to each well.
Measurement of Activity: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual tPA/uPA activity.
Serpin Selectivity Profiling
To assess the selectivity of TM5275, a similar chromogenic assay is performed against a panel of other serpins and their respective target proteases.
Materials:
A panel of purified human serpins (e.g., α1-antitrypsin, α2-antiplasmin, antithrombin, C1 inhibitor)
The corresponding target proteases for each serpin (e.g., trypsin for α1-antitrypsin, plasmin for α2-antiplasmin)
Specific chromogenic substrates for each protease
TM5275
Procedure:
Test TM5275 at a range of concentrations, typically up to a high concentration (e.g., 100 μM) to confirm the lack of inhibition.
Calculate the percent inhibition at each concentration to determine if TM5275 affects the activity of other serpins.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to TM5275.
Caption: A generalized workflow for determining the selectivity of TM5275 against a panel of serpins.
In Vivo Toxicity Profile of TM5275 Sodium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction General Toxicity and Safety Pharmacology Preclinical studies in both rodents and non-human primates have consistently indicated a favo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
General Toxicity and Safety Pharmacology
Preclinical studies in both rodents and non-human primates have consistently indicated a favorable safety profile for TM5275, with reports of very low toxicity.[1]
Organ System Toxicity
Comprehensive evaluations in rodents and primates have revealed no significant toxicity in major organ systems. Specifically, TM5275 was found to cause no obvious toxic effects in the following systems:
A significant concern with agents that modulate the coagulation or fibrinolytic systems is the potential for bleeding complications. However, studies have shown that TM5275 does not adversely affect key parameters of hemostasis. Specifically, TM5275 does not impact:
While described as having very low toxicity, specific quantitative toxicity values such as the LD50 (Lethal Dose, 50%) and NOAEL (No-Observed-Adverse-Effect Level) are not extensively reported in the publicly available literature. The available data is primarily derived from efficacy studies where the compound was well-tolerated at effective doses.
Table 1: Summary of Dosing in Preclinical Efficacy Studies
Detailed protocols for formal toxicology studies are not available in the reviewed literature. However, methodologies from key in vivo efficacy studies that support the safety assessment of TM5275 are described below.
Rat Arteriovenous Shunt Thrombosis Model
Animal Model: Male CD rats.
Procedure: Thrombus formation is induced in an arteriovenous shunt.
Drug Administration: TM5275 is administered orally at doses of 10 and 50 mg/kg.
Assessment: Blood clot weight is measured and compared to vehicle-treated controls.
Procedure: Chronic colitis and fibrosis are induced by repeated intrarectal injections of 2,4,6-trinitrobenzenesulfonic acid (TNBS).
Drug Administration: TM5275 is administered orally as a carboxymethyl cellulose suspension at doses of 10 or 50 mg/kg/day for 2 weeks, starting after the sixth TNBS injection.
Safety Assessment: Body weight and food intake are monitored throughout the study.
Caption: Mechanism of TM5275 in the fibrinolytic pathway.
Conclusion
The available preclinical data indicates that TM5275 sodium has a favorable in vivo toxicity profile. It is well-tolerated in rodents and non-human primates at therapeutically effective doses, with no reported organ-specific toxicity or adverse effects on hemostasis. While specific quantitative toxicity metrics like LD50 and NOAEL are not widely published, the consistent findings of low toxicity across multiple studies support its potential for further clinical development. Future work should aim to establish a more detailed quantitative toxicological profile under Good Laboratory Practice (GLP) conditions to further de-risk its progression into clinical trials.
The Dual Role of PAI-1 in Thrombosis and Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to Plasminogen Activator Inhibitor-1 (PAI-1) The Role of PAI-1 in Thrombosis Molecular Mechanisms in Thrombosis PAI-1 in Animal Models...
An In-Depth Technical Guide to TM5275 Sodium for Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals Executive Summary Introduction to TM5275 Sodium Mechanism of Action Preclinical Efficacy in Cardiovascular Disease Models The therapeutic potential of TM527...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to TM5275 Sodium
Mechanism of Action
Preclinical Efficacy in Cardiovascular Disease Models
The therapeutic potential of TM5275 has been evaluated in various in vitro and in vivo models of cardiovascular disease.
In Vitro Studies
In vitro experiments have demonstrated the direct effects of TM5275 on fibrinolysis and cell migration, two critical processes in cardiovascular health and disease.
Table 1: Summary of In Vitro Efficacy of TM5275
Parameter
Cell/System Type
TM5275 Concentration
Key Findings
tPA Retention
Vascular Endothelial Cells (VECs)
20 and 100 μM
Significantly prolonged the retention of tPA on the VEC surface.
Animal models of thrombosis have provided robust evidence for the antithrombotic efficacy of orally administered TM5275.
Table 2: Summary of In Vivo Antithrombotic Efficacy of TM5275
Animal Model
Species
TM5275 Dosage (Oral)
Comparator and Dosage (Oral)
Key Findings
Arterial Venous Shunt Thrombosis
Rat
1 to 10 mg/kg
Ticlopidine (500 mg/kg)
Equivalent antithrombotic effect to ticlopidine.
Ferric Chloride-Induced Carotid Artery Thrombosis
Rat
1 to 10 mg/kg
Clopidogrel (3 mg/kg)
Equivalent antithrombotic effect to clopidogrel.
Photochemical-Induced Arterial Thrombosis
Cynomolgus Monkey
10 mg/kg
Clopidogrel (10 mg/kg)
Same antithrombotic effect as clopidogrel, without an increase in bleeding time.
Thioglycollate-Induced Macrophage Migration
Mouse
Not specified
-
Dose-dependently inhibited macrophage migration into the peritoneal cavity.
Importantly, studies in both rats and nonhuman primates have shown that TM5275's antithrombotic effects are achieved without a significant prolongation of bleeding time, a common side effect of many antithrombotic agents.
Signaling Pathways Modulated by TM5275
TGF-β Signaling Pathway
TGF-β signaling pathway leading to PAI-1 production and its inhibition by TM5275.
LRP1-Mediated Cell Migration Signaling Pathway
LRP1-mediated signaling pathway for cell migration and its disruption by TM5275.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of TM5275.
In Vitro Fibrinolysis Assay
This assay measures the ability of TM5275 to enhance the breakdown of a fibrin clot.
Protocol:
Plate Preparation: Coat a 96-well plate with fibrinogen.
Clot Formation: Add thrombin to the wells to induce the formation of a fibrin clot.
Treatment: Add a solution containing tPA and varying concentrations of TM5275 (or vehicle control) to the wells.
Incubation: Incubate the plate at 37°C.
Measurement: Monitor the decrease in absorbance over time using a plate reader. The rate of decrease in absorbance is proportional to the rate of fibrinolysis.
Data Analysis: Calculate the time to 50% clot lysis for each concentration of TM5275 and compare it to the control.
Application Notes and Protocols for TM5275 Sodium In Vitro
For Researchers, Scientists, and Drug Development Professionals Mechanism of Action Signaling Pathway of PAI-1 Inhibition by TM5275 cluster_0 Fibrinolytic System cluster_1 PAI-1 Inhibition Plasminogen Plasminogen Plasmin...
Application Notes and Protocols for TM5275 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals Introduction Data Presentation: Effective Concentrations of TM5275 The effective concentration of TM5275 varies depending on the cell type and the biologica...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Effective Concentrations of TM5275
The effective concentration of TM5275 varies depending on the cell type and the biological process being investigated. The following table summarizes the effective concentrations reported in the literature.
Application Notes and Protocols: Preparation of TM5275 Sodium Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals Introduction Data Summary Quantitative data for TM5275 sodium is summarized below. For best practices, always refer to the batch-specific molecular weight p...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Summary
Quantitative data for TM5275 sodium is summarized below. For best practices, always refer to the batch-specific molecular weight provided on the product vial or the Certificate of Analysis.
Parameter
Value
Source(s)
Chemical Name
5-Chloro-2-[[2-[2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethoxy]acetyl]amino]benzoic acid sodium salt
Experimental Protocol: Preparing a 10 mM TM5275 Sodium Stock Solution
This protocol describes the preparation of a 10 mM stock solution of TM5275 sodium in DMSO. Adjust calculations as needed for different desired concentrations.
Materials and Reagents:
TM5275 sodium salt (Solid)
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
Microcentrifuge tubes or cryogenic vials (amber or wrapped in foil)
Analytical balance
Vortex mixer
Pipettes and sterile pipette tips
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
Pre-Preparation:
Bring the vial of TM5275 sodium solid to room temperature before opening to prevent condensation.
Ensure your workspace is clean and you are wearing appropriate PPE.
Calculation of Mass:
To prepare a 10 mM stock solution, the required mass of TM5275 sodium must be calculated. The formula for this calculation is:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Example for 1 mL of 10 mM stock:
Mass (mg) = (0.010 mol/L) x (0.001 L) x (543.97 g/mol ) x 1000 mg/g
Mass (mg) = 5.44 mg
Weighing TM5275 Sodium:
Carefully weigh out the calculated mass (e.g., 5.44 mg) of TM5275 sodium using an analytical balance.
Transfer the weighed powder into a sterile microcentrifuge tube or appropriate vial.
Dissolution in DMSO:
Add the calculated volume of fresh, anhydrous DMSO to the vial containing the TM5275 powder. For the example above, add 1 mL of DMSO.
Note: The hygroscopic nature of DMSO can significantly impact the solubility of the compound. Always use newly opened or properly stored anhydrous DMSO.[1][7]
Cap the vial securely.
Ensuring Complete Solubilization:
Vortex the solution thoroughly for 1-2 minutes.
Visually inspect the solution to ensure all solid has dissolved.
If precipitation or cloudiness occurs, gentle warming in a water bath (not exceeding 40°C) or brief sonication can aid dissolution.[7]
Aliquoting and Storage:
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in cryogenic vials or light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
Clearly label each aliquot with the compound name, concentration, date, and solvent.
Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[7]
Visualizations
The following diagrams illustrate the experimental workflow for preparing the stock solution and the simplified signaling pathway of TM5275's action.
Caption: Workflow for TM5275 Sodium Stock Solution Preparation.
Application Notes and Protocols for TM5275 Sodium Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals. Introduction Mechanism of Action and Signaling Pathways Caption: Mechanism of TM5275 as a PAI-1 inhibitor in the fibrinolytic pathway. TGFB1_PAI1_Fib...
Protocol 1: Preparation of TM5275 for Oral Administration
This protocol describes the preparation of TM5275 as a suspension in carboxymethyl cellulose (CMC) for oral gavage in mice, a method used in intestinal fibrosis studies.[8]
Materials:
TM5275 sodium salt
Carboxymethyl cellulose (CMC), low viscosity
Sterile, deionized water
Weighing scale and spatulas
Sterile conical tubes (15 mL or 50 mL)
Vortex mixer and/or magnetic stirrer
Procedure:
Calculate Required Amounts: Determine the total volume of suspension needed based on the number of mice, their average weight, the dose (e.g., 50 mg/kg), and the dosing volume (typically 5-10 mL/kg).
Example: For 10 mice at 25g, dosing 50 mg/kg at 10 mL/kg:
Total dose per mouse = 50 mg/kg * 0.025 kg = 1.25 mg
Total volume for 10 mice + overage (e.g., 20%) = (10 * 0.25 mL) * 1.2 = 3 mL.
Total TM5275 needed = 3 mL * 5 mg/mL = 15 mg.
Prepare CMC Vehicle: Prepare a 0.5% (w/v) CMC solution. For 10 mL of vehicle, weigh 50 mg of CMC and add it to ~9 mL of sterile water. Mix vigorously using a vortex or magnetic stirrer until the CMC is fully dissolved. This may take some time. Bring the final volume to 10 mL.
Prepare TM5275 Suspension: Weigh the calculated amount of TM5275 powder.
Suspend TM5275: Add the TM5275 powder to the prepared CMC vehicle in a sterile conical tube.
Homogenize: Vortex the mixture thoroughly for several minutes until a uniform suspension is achieved. Ensure there are no visible clumps of powder.
Storage and Use: Store the suspension at 4°C for short-term use. Before each administration, vortex the suspension again to ensure homogeneity.
Protocol 2: Experimental Workflow for TNBS-Induced Intestinal Fibrosis Model
This protocol outlines the induction of chronic colitis and fibrosis in BALB/c mice using 2,4,6-trinitrobenzene sulfonic acid (TNBS) and subsequent treatment with TM5275.[8]
Caption: Experimental workflow for TM5275 administration in a TNBS-induced fibrosis model.
Procedure:
Animals: Use male BALB/c mice, 6-8 weeks old.
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment begins.
Induction of Colitis/Fibrosis:
Anesthetize mice lightly with isoflurane.
Administer weekly intrarectal injections of TNBS (dissolved in 50% ethanol) for 8 weeks. The dose can be sequentially increased (e.g., from 0.4 mg to 1.6 mg) to induce chronic inflammation and fibrosis.[8] A control group should receive 50% ethanol only.
Treatment with TM5275:
After the 6th weekly TNBS injection, begin daily oral administration of TM5275 or vehicle (CMC suspension).[8]
Divide the TNBS-treated mice into groups:
Group 1: TNBS + Vehicle (e.g., 0.5% CMC)
Group 2: TNBS + TM5275 (10 mg/kg)
Group 3: TNBS + TM5275 (50 mg/kg)
Continue daily treatment for the final 2 weeks of the study.
Monitoring: Monitor mouse body weight, food intake, and clinical signs of distress throughout the experiment.
Endpoint Analysis:
At the end of the 8-week period, euthanize the mice.
Harvest the colon and measure its length and weight.
Fix sections of the colon in 10% formalin for histological analysis (H&E and Masson's trichrome staining) to assess inflammation and collagen deposition.
Homogenize other sections of the colon for biochemical assays, such as a Sircol collagen assay to quantify collagen content or an ELISA to measure protein levels of markers like MMP-9.[8]
Application Notes and Protocols for TM5275 in Murine Models of Hepatic Fibrosis
Introduction These application notes provide a summary of the available data on the use of TM5275 and its derivatives in rodent models of fibrosis, with a focus on providing guidance for its application in mouse models o...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
These application notes provide a summary of the available data on the use of TM5275 and its derivatives in rodent models of fibrosis, with a focus on providing guidance for its application in mouse models of hepatic fibrosis. It is important to note that while direct studies of TM5275 in mouse models of hepatic fibrosis are limited in the currently available literature, data from a mouse model of intestinal fibrosis and rat models of hepatic fibrosis provide a strong basis for determining an appropriate dosage and administration regimen.
Application Notes and Protocols for TM5275 Sodium in a Diabetic Nephropathy Model
For Researchers, Scientists, and Drug Development Professionals Introduction Mechanism of Action G cluster_0 Diabetic State cluster_1 Pathophysiological Cascade cluster_2 Therapeutic Intervention Hyperglycemia Hyperglyce...
Sodium citrate buffer (100 mM sodium citrate, 100 mM citric acid, pH 4.5)[1]
0.5% carboxymethyl cellulose (vehicle for TM5275)[1]
TM5275 sodium
Glucometer and test strips
Procedure:
Acclimate 6-week-old male C57BL/6 mice for at least one week before the experiment.
Induce diabetes by a single intraperitoneal injection of STZ at a dose of 150 mg/kg body weight.[1] Dissolve STZ in freshly prepared sodium citrate buffer (pH 4.5) immediately before use.
Inject age-matched control mice with an equivalent volume of sodium citrate buffer.[1]
Monitor blood glucose levels 72 hours after STZ injection from the tail vein. Consider mice with blood glucose levels ≥ 250 mg/dL as diabetic.
Divide the mice into three groups: Control, Diabetic (vehicle-treated), and Diabetic + TM5275.
Administer TM5275 sodium orally at a dose of 50 mg/kg/day, dissolved in 0.5% carboxymethyl cellulose.[1] Administer an equivalent volume of the vehicle to the control and diabetic groups.
Application Notes and Protocols: The TNBS-Induced Colitis Model and the Therapeutic Potential of TM5275
Introduction Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract.[1][2] Preclinical animal models are indispensable for...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract.[1][2] Preclinical animal models are indispensable for understanding the pathophysiology of IBD and for evaluating novel therapeutic agents.[3] The 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis model is a widely used experimental model that mimics several key features of human Crohn's disease, particularly its Th1-mediated immune response and transmural inflammation.[3][4][5]
Part 1: The TNBS-Induced Colitis Model
Principle
The TNBS model induces colitis through a hapten-mediated immune reaction.[5] TNBS is administered intrarectally in an ethanol solution. The ethanol serves to break the mucosal barrier, allowing TNBS to penetrate the colon wall and bind to autologous colonic proteins.[4][11] This process, known as haptenization, renders these proteins immunogenic, triggering a delayed-type hypersensitivity reaction.[3][5] The subsequent immune response is predominantly T-helper 1 (Th1) cell-driven, characterized by the infiltration of CD4+ T cells and macrophages and the secretion of pro-inflammatory cytokines such as TNF-α and IL-12, leading to severe, transmural inflammation that resembles Crohn's disease.[3][4]
Experimental Workflow: TNBS Colitis Induction and Assessment
Caption: Workflow for TNBS-induced colitis and subsequent analysis.
Protocol: Induction of Chronic TNBS Colitis in Mice
This protocol is synthesized from methodologies described for inducing a chronic, fibrotic model of colitis.[4][5][10][12]
Animals: Female or male Balb/c or C57BL/6 mice, 5-6 weeks old, are commonly used.[5][12] Animals should be acclimatized for at least one week before the experiment.
Preparation of TNBS Solution:
Prepare a 5% (w/v) TNBS solution (e.g., Sigma-Aldrich) in water.
For administration, dilute the stock solution with 50% ethanol to achieve the desired final concentration. Doses for chronic models often start lower and may increase. An average starting dose is 1.2 mg per 20g mouse.[5][12]
Induction Procedure:
Fast the mice for 24-36 hours prior to the first induction, ensuring free access to water.[13]
Anesthetize the mice lightly (e.g., with isoflurane).
Gently insert a polyethylene catheter (approx. 3-4 cm) into the colon via the anus.
Slowly instill 100-150 µL of the TNBS-ethanol solution.[5][12]
After instillation, keep the mouse in a head-down position for approximately 60 seconds to ensure the solution remains in the colon.
To establish a chronic model, repeat the TNBS administration weekly for 4-6 weeks. Some protocols may involve increasing the TNBS dose in subsequent administrations.[5][12]
Control groups should include a sham group (no administration) and an ethanol group (receiving only the 50% ethanol vehicle).[4][14]
Monitoring Colitis Development:
Monitor the animals daily for body weight, stool consistency, and signs of morbidity (piloerection, lethargy).[5]
Calculate a Disease Activity Index (DAI) based on these parameters (see table below).
Protocol: Assessment of Colitis Severity
1. Disease Activity Index (DAI)
The DAI is a composite score used to quantitatively monitor disease progression.
Score
Weight Loss (%)
Stool Consistency
Rectal Bleeding
0
<1
Normal
Negative
1
1-5
2
5-10
Loose Stools
Positive
3
10-15
4
>15
Diarrhea
Gross Bleeding
DAI = (Weight Loss Score + Stool Score + Bleeding Score) / 3
2. Macroscopic Assessment (at study endpoint)
Record the final body weight.
Euthanize the animal and carefully dissect the entire colon from the cecum to the anus.
Measure the colon length. Colon shortening is a key indicator of inflammation.[11]
Score the macroscopic damage based on features like ulceration, wall thickening, and hyperemia.
3. Histopathological and Biochemical Analysis
Fix colon tissue sections in 10% formalin for histopathological analysis (H&E and Masson's trichrome staining for fibrosis).[10]
Homogenize fresh colon tissue samples to measure:
Myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.[11]
Pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) via ELISA or qPCR.[11][15]
Collagen content (e.g., Sircol collagen assay) to quantify fibrosis.[10]
Part 2: TM5275 Treatment
Principle of Action: PAI-1 Inhibition
Signaling Pathway: PAI-1 in Colitis and TM5275 Intervention
Protocol: TM5275 Administration
This protocol is based on a study evaluating TM5275 in a chronic TNBS colitis model.[10]
Drug Preparation:
Prepare a suspension of TM5275 in a suitable vehicle, such as carboxymethyl cellulose (CMC).
Treatment should begin after the establishment of chronic colitis (e.g., after the 6th weekly TNBS injection).[10]
Administer TM5275 daily for the duration of the treatment period (e.g., 2 weeks).[10]
Effective doses in mice have been reported at 15 mg/kg and 50 mg/kg.[10]
Control Groups:
Vehicle Control: A group of TNBS-treated mice receiving the vehicle (e.g., CMC suspension) only.
Positive Control (Optional): A group treated with a standard-of-care drug like mesalazine.[11]
Part 3: Expected Outcomes & Data Presentation
Treatment with TM5275 in the TNBS-induced colitis model is expected to result in a dose-dependent amelioration of disease indicators. The following tables summarize representative quantitative data from studies.
Table 1: Effect of TM5275 on Macroscopic and Fibrotic Parameters in Chronic TNBS Colitis
Data derived from a study on TNBS-induced intestinal fibrosis.[10]
Group
Macroscopic Score (Arbitrary Units)
Microscopic Fibrosis Score (Arbitrary Units)
Colon Collagen Content (µg/mg tissue)
Colon Length (cm)
Control (No TNBS)
0.5 ± 0.2
0.4 ± 0.1
15.2 ± 2.1
8.5 ± 0.3
TNBS + Vehicle
4.8 ± 0.5
3.5 ± 0.4
45.8 ± 5.3
6.2 ± 0.4
TNBS + TM5275 (15 mg/kg)
3.5 ± 0.6
2.8 ± 0.3
38.1 ± 4.9
6.8 ± 0.5
TNBS + TM5275 (50 mg/kg)
2.1 ± 0.4
1.6 ± 0.2
25.3 ± 3.7
7.9 ± 0.3
*Indicates statistically significant improvement compared to the TNBS + Vehicle group.
Table 2: Effect of TM5275 on Body Weight and Inflammatory Markers
Group
Body Weight Change from Initial (%)
Colonic MMP-9 Level (ng/mg protein)
Colonic TNF-α Level (pg/mL)
Control (No TNBS)
+15.1 ± 2.5%
1.2 ± 0.3
~15-20
TNBS + Vehicle
-5.2 ± 3.1%
8.9 ± 1.1
~70-75
TNBS + TM5275 (15 mg/kg)
-2.1 ± 2.8%
6.5 ± 0.9
Data not available
TNBS + TM5275 (50 mg/kg)
+1.5 ± 2.5%
3.8 ± 0.6
Data not available
*Indicates statistically significant improvement compared to the TNBS + Vehicle group. TNF-α data is representative of the chronic TNBS model.
Interpretation of Results
Macroscopic and Microscopic Scores: A significant reduction in these scores in the TM5275-treated groups indicates a decrease in visible inflammation, ulceration, and tissue damage.[10]
Collagen Content and Fibrosis Score: Lower collagen levels and reduced fibrosis scores suggest that TM5275 has potent anti-fibrotic effects, a critical benefit for a Crohn's-like model.[10]
Colon Length and Body Weight: Prevention of colon shortening and mitigation of weight loss are strong indicators of therapeutic efficacy and improved overall animal health.[10]
MMP-9 Levels: Matrix metalloproteinase 9 (MMP-9) is involved in tissue remodeling and inflammation. Reduced levels in the TM5275 group suggest a decrease in inflammatory tissue destruction.[10][15]
TNF-α Levels: While direct data for TM5275's effect on TNF-α was not found, a reduction in this key pro-inflammatory cytokine would be an expected downstream consequence of reduced inflammation. The chronic TNBS model consistently shows elevated TNF-α.[3][16]
Application Notes and Protocols for Testing TM5275 Efficacy in Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals Introduction Mechanism of Action of TM5275 Data Presentation The following table summarizes the reported half-maximal inhibitory concentration (IC50) values...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of TM5275
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of TM5275 in various ovarian cancer cell lines, highlighting the sensitivity of ES-2 and JHOC-9 cells.
Cell Line
Histotype
IC50 of TM5275 (µM)
ES-2
Clear Cell Carcinoma
86.3 ± 6.5
JHOC-9
Clear Cell Carcinoma
78.5 ± 8.7
JHOC-5
Clear Cell Carcinoma
> 100
SKOV3
Serous Adenocarcinoma
> 100
JHOC-7
Clear Cell Carcinoma
> 100
JHOC-8
Clear Cell Carcinoma
> 100
Experimental Protocols
Cell Culture
a. ES-2 Cell Line:
Media: ATCC-formulated McCoy's 5a Medium Modified (ATCC Catalog No. 30-2007).
Supplements: 10% Fetal Bovine Serum (FBS).
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Subculturing: When cells reach 80-90% confluency, remove the medium and rinse with a 0.25% trypsin-0.53 mM EDTA solution. Aspirate the trypsin-EDTA solution and observe the cells under an inverted microscope until they detach. Add complete growth medium and aspirate cells by gently pipetting. Add appropriate aliquots of the cell suspension to new culture vessels.
b. JHOC-9 Cell Line:
Media: DMEM/Ham's F-12 medium.
Supplements: 20% Fetal Bovine Serum (FBS) and 0.1 mM Non-Essential Amino Acids (NEAA).
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[2]
Subculturing: When cells reach 80-90% confluency, detach cells using a 0.05% Trypsin-EDTA solution. Neutralize with complete medium, centrifuge, and resuspend in fresh medium for passaging at a 1:8 split ratio.[2]
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
Incubate for 24 hours at 37°C and 5% CO2.
Prepare serial dilutions of TM5275 in complete growth medium. The final concentrations should range from approximately 10 µM to 150 µM to encompass the IC50 values. Include a vehicle control (DMSO) at the same concentration as the highest TM5275 concentration.
Add 100 µL of the TM5275 dilutions or vehicle control to the respective wells.
Incubate for 72 hours at 37°C and 5% CO2.
Equilibrate the plate to room temperature for 30 minutes.
Add 100 µL of CellTiter-Glo® Reagent to each well.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure luminescence using a plate reader.
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for detecting apoptosis in ES-2 and JHOC-9 cells treated with TM5275.
Materials:
ES-2 or JHOC-9 cells
Complete growth medium
TM5275 (100 µM)
Annexin V-FITC Apoptosis Detection Kit
Flow cytometer
Procedure:
Seed 1 x 10^6 cells in a 6-well plate.
Incubate for 24 hours at 37°C and 5% CO2.
Treat the cells with 100 µM TM5275 or vehicle control (DMSO) for 24 hours.[1]
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
Transfer 100 µL of the cell suspension to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
Gently vortex and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of TM5275 on the cell cycle distribution of ES-2 and JHOC-9 cells.
Materials:
ES-2 or JHOC-9 cells
Complete growth medium
TM5275 (100 µM)
70% cold ethanol
Propidium Iodide (PI) staining solution (containing RNase A)
Flow cytometer
Procedure:
Seed 1 x 10^6 cells in a 6-well plate.
Incubate for 24 hours at 37°C and 5% CO2.
Treat the cells with 100 µM TM5275 or vehicle control (DMSO) for 24 hours.[1]
Harvest the cells by trypsinization.
Wash the cells with PBS and centrifuge.
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
Incubate at -20°C for at least 2 hours.
Wash the cells with PBS and centrifuge.
Resuspend the cell pellet in 500 µL of PI staining solution.
Incubate for 30 minutes at room temperature in the dark.
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Signaling pathways affected by TM5275 in ovarian cancer.
Caption: General experimental workflow for testing TM5275 efficacy.
Application Notes and Protocols for PAI-1 Activity Assay Using TM5275 Sodium
For Researchers, Scientists, and Drug Development Professionals Introduction Mechanism of Action Quantitative Data Summary CompoundTargetAssay TypeIC50 (µM)Reference TM5275 sodiumHuman PAI-1Cell-free chromogenic assay6.9...
Application Notes and Protocols for Measuring Clot Lysis with TM5275 In Vitro
For Researchers, Scientists, and Drug Development Professionals Introduction Mechanism of Action of TM5275 Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_lysis Fibrinolysis cluster_inhibition Inhi...
Herein, we provide detailed protocols for three common in vitro methods to assess the pro-fibrinolytic activity of TM5275.
Protocol 1: Turbidimetric Plasma Clot Lysis Assay
This assay measures the formation and lysis of a clot in platelet-poor plasma by monitoring changes in optical density over time. It is a widely used method to assess overall fibrinolytic potential.
Workflow for the turbidimetric plasma clot lysis assay.
Materials:
Platelet-poor plasma (PPP), citrated
TM5275 stock solution (e.g., in DMSO)
Recombinant tissue plasminogen activator (tPA)
Thrombin
Calcium chloride (CaCl2)
Tris-buffered saline (TBS), pH 7.4
96-well microplate
Microplate reader with kinetic reading capabilities at 340-405 nm and temperature control at 37°C
Procedure:
Reagent Preparation:
Prepare working solutions of TM5275 in TBS. A final concentration range of 1 µM to 100 µM is recommended. Include a vehicle control (e.g., DMSO).
Prepare a working solution of tPA in TBS. The final concentration will need to be optimized but is typically in the range of 50-100 ng/mL.
Prepare a clotting solution containing thrombin and CaCl2 in TBS. Final concentrations in the well are typically around 0.5 U/mL for thrombin and 10-20 mM for CaCl2.
Assay Setup:
In a 96-well plate, add 50 µL of PPP to each well.
Add 10 µL of the TM5275 working solution or vehicle control to the appropriate wells.
Add 10 µL of the tPA working solution to all wells.
Incubate the plate at 37°C for 10 minutes.
Initiation and Measurement:
Initiate clotting by adding 30 µL of the thrombin/CaCl2 solution to each well.
Immediately place the plate in a pre-warmed (37°C) microplate reader.
Measure the change in absorbance at 405 nm every minute for at least 2 hours.
Data Analysis:
Plot the absorbance versus time to generate clot lysis curves.
Determine the clot lysis time (CLT), which is defined as the time from the midpoint of the clear-to-maximum turbidity transition to the midpoint of the maximum-turbid-to-clear transition. A shorter CLT indicates enhanced fibrinolysis.
Protocol 2: Whole Blood Clot Lysis Assay with D-dimer Measurement
This assay provides a more physiologically relevant model by using whole blood. Clot lysis is quantified by measuring the release of D-dimer, a specific fibrin degradation product.
Materials:
Freshly drawn whole blood (citrated)
TM5275 stock solution
Thrombin/CaCl2 solution
Phosphate-buffered saline (PBS)
D-dimer ELISA kit
Microcentrifuge tubes
Procedure:
Clot Formation:
Aliquot 500 µL of whole blood into microcentrifuge tubes.
Add TM5275 at desired final concentrations (e.g., 1 µM to 100 µM) or vehicle control.
Initiate clotting by adding thrombin and CaCl2 (final concentrations of approximately 1 U/mL and 20 mM, respectively).
Incubate at 37°C for 1 hour to allow for clot formation and retraction.
Clot Lysis:
After incubation, carefully remove the serum surrounding the clot.
Wash the clot gently with PBS.
Add 500 µL of PBS containing a low concentration of tPA (e.g., 20 ng/mL) to each tube to initiate lysis.
Incubate at 37°C and collect the supernatant at various time points (e.g., 0, 1, 2, 4, 6 hours).
D-dimer Measurement:
Measure the concentration of D-dimer in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Data Analysis:
Plot D-dimer concentration versus time for each TM5275 concentration. An increased rate and extent of D-dimer release indicate enhanced clot lysis.
Protocol 3: Thromboelastography (TEG) with tPA Challenge
Materials:
Citrated whole blood
TM5275 stock solution
Kaolin or other activators
Recombinant tissue plasminogen activator (tPA)
Thromboelastograph (TEG) analyzer and appropriate cups and pins
Procedure:
Sample Preparation:
In a vial, mix whole blood with TM5275 at the desired final concentration or vehicle control.
Add tPA to the sample. The concentration of tPA should be optimized to induce a measurable degree of fibrinolysis (a common starting point is 100 ng/mL).
TEG Analysis:
Add the prepared blood sample to a TEG cup containing an activator (e.g., kaolin).
Perform the TEG analysis according to the manufacturer's instructions.
Data Analysis:
Analyze the TEG tracing for parameters related to fibrinolysis. The key parameter is the Lysis at 30 minutes (LY30), which represents the percentage of clot lysis 30 minutes after the maximum clot firmness (MA) is reached.
Application Notes and Protocols for TM5275 Sodium in 3D Cell Culture Models of Fibrosis
For Researchers, Scientists, and Drug Development Professionals Introduction Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases af...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting organs such as the liver, lungs, and kidneys. The development of effective anti-fibrotic therapies has been hindered by the limitations of traditional 2D cell culture and animal models. Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as more physiologically relevant systems that better mimic the complex cell-cell and cell-matrix interactions of native tissues.[1][2]
These application notes provide a comprehensive guide for utilizing TM5275 sodium in 3D cell culture models of fibrosis. The protocols outlined below describe the formation of hepatic spheroids, induction of a fibrotic phenotype, and subsequent treatment with TM5275 to evaluate its anti-fibrotic potential.
Application Notes and Protocols for Xenograft Cancer Models Treated with TM5275
For Researchers, Scientists, and Drug Development Professionals Introduction Data Presentation Table 1: In Vitro Efficacy of TM5275 in Human Cancer Cell Lines Cell LineCancer TypeIC50 (µM) HT1080Fibrosarcoma9.7 - 60.3 HC...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Table 1: In Vitro Efficacy of TM5275 in Human Cancer Cell Lines
Cell Line
Cancer Type
IC50 (µM)
HT1080
Fibrosarcoma
9.7 - 60.3
HCT116
Colon Carcinoma
9.7 - 60.3
Daoy
Medulloblastoma
9.7 - 60.3
MDA-MB-231
Breast Cancer
9.7 - 60.3
Jurkat
T-cell Leukemia
9.7 - 60.3
ES-2
Ovarian Clear Cell Carcinoma
~70-100
JHOC-9
Ovarian Clear Cell Carcinoma
~70-100
Data represents a range of reported IC50 values.[1][2]
Xenograft Model
Treatment
Key Findings
HT1080
20 mg/kg daily (oral)
Increased tumor cell apoptosis, significant disruptive effect on tumor vasculature. Trend of decreased tumor growth and increased survival (not statistically significant).
HCT116
20 mg/kg daily (oral)
Increased tumor cell apoptosis, significant disruptive effect on tumor vasculature.
These findings for TM5441 suggest a potential mechanism of action for TM5275 in vivo, though direct quantitative comparisons are not available.[1][2]
Signaling Pathways
Experimental Protocols
The following are detailed protocols for establishing xenograft models and evaluating the efficacy of TM5275.
Protocol 1: Human Cancer Cell Line Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using human cancer cell lines such as HT1080 (fibrosarcoma) or HCT116 (colorectal carcinoma).
Materials:
HT1080 or HCT116 human cancer cells
Appropriate cell culture medium (e.g., DMEM for HT1080, McCoy's 5A for HCT116) with 10% FBS and 1% penicillin-streptomycin
Phosphate-buffered saline (PBS)
Trypsin-EDTA
Matrigel® Basement Membrane Matrix
6-8 week old female immunodeficient mice (e.g., athymic Nude-Foxn1nu or NOD/SCID)
TM5275
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose (CMC) in water)
Procedure:
Cell Culture: Culture cancer cells in a humidified incubator at 37°C with 5% CO2. Passage cells every 2-3 days to maintain exponential growth.
Cell Preparation for Injection:
On the day of injection, harvest cells using Trypsin-EDTA.
Wash the cells with PBS and centrifuge.
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Keep on ice.
Tumor Implantation:
Anesthetize the mice.
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
Tumor Growth Monitoring:
Monitor the mice daily for tumor development.
Once tumors are palpable, measure tumor dimensions 2-3 times per week using digital calipers.
Calculate tumor volume using the formula: (Length x Width^2) / 2.
Treatment with TM5275:
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
Prepare a suspension of TM5275 in the vehicle at the desired concentration (e.g., 10-50 mg/kg).
Administer TM5275 or vehicle to the respective groups daily via oral gavage.
Efficacy Evaluation:
Continue to monitor tumor volume and body weight throughout the study.
The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Caption: Xenograft Model Experimental Workflow.
Protocol 2: Analysis of Apoptosis by TUNEL Staining
This protocol describes the detection of apoptotic cells in tumor tissue sections using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
Assessing the Anti-Angiogenic Effects of TM5275: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction These application notes provide a detailed overview of the methodologies to assess the anti-angiogenic properties of TM5275, focusing on in vit...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview of the methodologies to assess the anti-angiogenic properties of TM5275, focusing on in vitro and ex vivo models. The protocols outlined below for the endothelial cell tube formation assay, the aortic ring assay, and the in vivo Matrigel plug assay are standard methods to quantify the effects of compounds on various stages of the angiogenic process.
Mechanism of Action: TM5275 in Angiogenesis
TM5275 Anti-Angiogenic Mechanism of Action
Data Presentation: Quantitative Effects of PAI-1 Inhibition on Angiogenesis
Table 1: In Vitro Endothelial Cell Tube Formation Assay
Treatment
Concentration (µM)
Tube Length (% of Control)
Branch Points (% of Control)
Vehicle Control
-
100 ± 8
100 ± 11
TM5275 (representative)
10
65 ± 7
58 ± 9
TM5275 (representative)
50
32 ± 5
25 ± 6
PAI-1 Inhibitor (literature)
10
55 ± 9
48 ± 12
Table 2: Ex Vivo Aortic Ring Assay
Treatment
Concentration (µM)
Microvessel Outgrowth Area (% of Control)
Sprout Number (% of Control)
Vehicle Control
-
100 ± 12
100 ± 15
TM5275 (representative)
10
72 ± 10
65 ± 11
TM5275 (representative)
50
41 ± 8
35 ± 9
PAI-1 Inhibitor (literature)
25
50 ± 7
42 ± 8
Table 3: In Vivo Matrigel Plug Assay
Treatment Group
Dose (mg/kg/day)
Microvessel Density (vessels/mm²)
Hemoglobin Content (µ g/plug )
Vehicle Control
-
150 ± 25
10.5 ± 1.8
TM5275 (representative)
10
95 ± 18
6.8 ± 1.2
TM5275 (representative)
50
55 ± 12
4.1 ± 0.9
PAI-1 Inhibitor (literature)
20
78 ± 15
5.5 ± 1.1
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a critical step in angiogenesis.
Endothelial Cell Tube Formation Assay Workflow
Materials:
Human Umbilical Vein Endothelial Cells (HUVECs)
Endothelial Cell Growth Medium (e.g., EGM-2)
Basement Membrane Extract (BME), such as Matrigel®
TM5275 (stock solution in DMSO)
Vehicle control (DMSO)
96-well culture plates
Inverted microscope with a camera
Protocol:
Thaw BME on ice overnight.
Pipette 50 µL of cold BME into each well of a pre-chilled 96-well plate.
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
Harvest HUVECs and resuspend them in basal medium at a concentration of 2 x 10⁵ cells/mL.
Prepare serial dilutions of TM5275 in basal medium. The final DMSO concentration should be kept below 0.1%.
Add 100 µL of the HUVEC suspension to each well.
Immediately add 100 µL of the TM5275 dilutions or vehicle control to the respective wells.
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
Visualize and capture images of the tube-like structures using an inverted microscope.
Quantify the total tube length and the number of branch points using image analysis software (e.g., ImageJ with an angiogenesis plugin).
Ex Vivo Aortic Ring Assay
This assay provides a more complex model of angiogenesis, as it involves the sprouting of new vessels from an existing blood vessel explant, incorporating interactions between endothelial cells and supporting mural cells.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of TM5275 sodium...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of TM5275 sodium.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of TM5275 sodium?
A1: TM5275 sodium is readily soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1][2] For optimal results, it is crucial to use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the compound's solubility.[1][3]
Q2: I am observing precipitation or difficulty in dissolving TM5275 sodium, even in DMSO. What should I do?
A2: If you encounter precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution.[3] Ensure that you are using newly opened, high-purity DMSO, as the presence of water can cause the compound to crash out of solution.
Q3: Can TM5275 sodium be prepared in aqueous solutions for in vitro assays?
A3: Direct dissolution in aqueous buffers is not recommended due to the compound's insolubility in water.[1] However, for cell-based assays, a common practice is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium. It is important to ensure that the final concentration of DMSO is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%). A protocol for preparing a PBS solution involves first dissolving TM5275 in DMF and then diluting it, though the final concentration is low.[2]
Q4: Are there established formulations for in vivo administration of TM5275 sodium?
A4: Yes, several formulations have been reported for in vivo studies, typically involving a combination of solvents and excipients to achieve a stable solution or suspension. These formulations are designed to improve the bioavailability of the orally administered compound.[1][3][4]
Troubleshooting Guide
Issue: Poor Solubility or Precipitation During Stock Solution Preparation
Root Cause 1: Hygroscopic DMSO. The most common cause of solubility issues is the use of DMSO that has absorbed moisture from the air.
Solution: Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle.[1][3] Store DMSO properly in a desiccator.
Root Cause 2: Low Temperature. The compound may precipitate out of solution at lower temperatures.
Solution: Gentle warming of the solution can help in redissolution. Avoid excessive heat which may degrade the compound.
Root Cause 3: High Concentration. Attempting to prepare a stock solution at a concentration exceeding its solubility limit.
Solution: Refer to the solubility data table below. Do not exceed the recommended maximum concentrations. If a higher concentration is needed, consider the alternative formulation protocols.
Issue: Precipitation Upon Dilution into Aqueous Media
Root Cause: The compound is crashing out of the organic solvent when introduced to the aqueous environment.
Solution 1: Increase the volume of the aqueous medium for dilution and add the DMSO stock solution dropwise while vortexing to ensure rapid mixing.
Solution 2: For in vivo formulations, utilize co-solvents and surfactants as outlined in the experimental protocols to maintain solubility.
Concentration not specified, administered at 10 and 50 mg/kg/day.[4]
Experimental Protocols
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
Weigh the desired amount of TM5275 sodium in a sterile microcentrifuge tube.
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).
Vortex the solution thoroughly.
If precipitation occurs, sonicate the solution in a water bath for 5-10 minutes or until the solid is fully dissolved.
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Formulation for In Vivo Oral Administration (PEG300/Tween-80)
This protocol is adapted from published formulations to achieve a clear solution for oral gavage.[3]
Prepare a 25 mg/mL stock solution of TM5275 sodium in DMSO as described in Protocol 1.
In a separate sterile tube, combine 400 µL of PEG300 and 50 µL of Tween-80. Mix well.
To the PEG300/Tween-80 mixture, add 100 µL of the 25 mg/mL TM5275 sodium DMSO stock solution. Vortex until the solution is clear.
Add 450 µL of sterile saline to the mixture and vortex thoroughly.
This will result in a final volume of 1 mL with a TM5275 sodium concentration of 2.5 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The mixed solution should be used immediately for optimal results.[1]
Visualizations
Signaling Pathway of TM5275 Action
Experimental Workflow for Solubility Troubleshooting
The following diagram outlines a logical workflow for troubleshooting solubility issues with TM5275 sodium.
Caption: Troubleshooting workflow for TM5275 sodium solubility.
Technical Support Center: Dissolving Compounds for In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on dissolving compounds for in vivo studies, with a focus on addressing challenges related to novel or poorl...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on dissolving compounds for in vivo studies, with a focus on addressing challenges related to novel or poorly characterized substances like TM5275 sodium.
Frequently Asked Questions (FAQs)
Q1: I am trying to dissolve TM5275 sodium for an in vivo study, but I can't find a specific protocol. What should I do?
Q2: What are the initial solvents I should consider for a solubility test?
A2: For a new compound, it is advisable to test solubility in a range of solvents with varying polarities. A suggested starting panel includes:
Phosphate-buffered saline (PBS)
Sterile water
Ethanol
Dimethyl sulfoxide (DMSO)
Polyethylene glycol 300 or 400 (PEG300/400)
Propylene glycol
Corn oil or other triglycerides
Q3: My compound dissolves in DMSO, but can I use pure DMSO for in vivo studies?
A3: While DMSO is an excellent solvent, its use at high concentrations in vivo can be toxic. For most animal studies, the final concentration of DMSO in the administered formulation should be kept to a minimum, typically below 10%, and often as low as 1-5%, depending on the administration route and animal model. It is crucial to conduct a literature search for the specific animal model and administration route to determine the highest tolerated DMSO concentration.
Q4: What are "vehicles" and how do I choose the right one?
A4: A vehicle is a liquid used to deliver a compound to an animal. The choice of vehicle depends on the compound's solubility, the desired route of administration (e.g., oral, intravenous, intraperitoneal), and potential toxicity of the vehicle itself. Common vehicles include saline, PBS, mixtures of solvents like PEG400 and water, and oil-based solutions for highly lipophilic compounds.
Troubleshooting Guide
Problem: My compound precipitates out of solution after I dilute it with an aqueous buffer.
Possible Cause: The compound has low aqueous solubility, and the addition of buffer causes it to crash out of the initial solvent (e.g., DMSO).
Solution:
Reduce the final concentration: The desired dose might be too high for the compound's solubility in the final vehicle.
Use a co-solvent system: A mixture of solvents can improve solubility. For example, a combination of PEG400, ethanol, and saline can sometimes keep a compound in solution.
Employ solubilizing agents: Excipients like cyclodextrins (e.g., HP-β-CD) can encapsulate the compound and enhance its aqueous solubility.
Problem: The pH of my final formulation is too high or too low for in vivo administration.
Possible Cause: The compound itself is acidic or basic, or the initial solvent affects the pH.
Solution:
Adjust the pH: After dissolving the compound, carefully adjust the pH of the solution to a physiologically acceptable range (typically pH 6.5-7.5 for most routes) using dilute HCl or NaOH.
Buffer selection: Use a buffer system (e.g., PBS) that can help maintain the pH within the desired range.
Problem: My formulation is too viscous for injection.
Possible Cause: High concentrations of polymers like PEG or viscous oils are being used.
Solution:
Gently warm the solution: Warming the vehicle can sometimes reduce viscosity for easier injection. Ensure the compound is stable at the elevated temperature.
Change the vehicle composition: Reduce the concentration of the viscous component if possible, or explore alternative, less viscous vehicles.
Experimental Protocols
Small-Scale Solubility Screening Protocol
Weigh the Compound: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into several individual vials.
Add Solvent: To each vial, add a precise volume of a different solvent from the suggested list (e.g., 100 µL).
Mix and Observe: Vortex or sonicate the vials for a set period (e.g., 10-15 minutes).
Assess Solubility: Visually inspect for any undissolved particles. If the compound dissolves, the solubility is at least at that concentration (e.g., 10-50 mg/mL).
Incremental Addition: If the compound dissolves, add more compound incrementally to determine the saturation point. If it does not dissolve, add more solvent to determine the concentration at which it will dissolve.
Record Results: Document the solubility of the compound in each solvent.
Vehicle Formulation Protocol Example
This is a general example. The exact ratios will depend on the results of your solubility screening.
Initial Dissolution: Dissolve the compound in a minimal amount of a suitable organic solvent in which it is highly soluble (e.g., DMSO or ethanol).
Co-solvent Addition (if needed): Add any co-solvents like PEG400 and vortex to mix thoroughly.
Aqueous Phase Addition: Slowly add the aqueous component (e.g., saline or PBS) to the organic solution while continuously vortexing. Add the aqueous phase dropwise to prevent precipitation.
Final Volume: Adjust the final volume with the aqueous component.
pH Check and Adjustment: Measure the pH of the final formulation and adjust if necessary.
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter before administration.
Data Presentation
Table 1: Solubility Screening Template for a Novel Compound
Solvent/Vehicle
Concentration Tested (mg/mL)
Observation (Dissolved/Partially/Insoluble)
Notes
Sterile Water
Saline (0.9% NaCl)
PBS (pH 7.4)
DMSO
Ethanol
PEG400
10% DMSO in Saline
40% PEG400 in Water
20% HP-β-CD in Water
Corn Oil
Mandatory Visualizations
Caption: Experimental workflow for preparing a compound for in vivo studies.
Troubleshooting
Technical Support Center: Oral Administration of TM5275
This guide provides researchers, scientists, and drug development professionals with detailed information for the preparation of TM5275 for oral administration. It includes troubleshooting advice, frequently asked questi...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides researchers, scientists, and drug development professionals with detailed information for the preparation of TM5275 for oral administration. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a suitable vehicle for the oral administration of TM5275 in preclinical models?
A1: Several vehicles have been successfully used for the oral gavage of TM5275 in animal studies. The choice of vehicle depends on the desired formulation (solution or suspension) and the experimental requirements. Commonly used vehicles include:
Aqueous Suspension: A suspension in 0.5% carboxymethyl cellulose (CMC) solution has been used for oral administration in rats.[1][2]
Solution Formulations: For researchers preferring a solution, various multi-component solvent systems have been reported. These are particularly useful for ensuring dose uniformity.[1]
Q2: TM5275 has poor water solubility. How can I dissolve it for oral administration?
A2: Due to its low aqueous solubility, TM5275 requires specific formulation strategies to achieve a concentration suitable for in vivo dosing.[3] Co-solvent systems are effective for solubilizing TM5275. For instance, a mixture of DMSO, PEG300, Tween-80, and saline can create a clear solution.[1] Another approach is to use cyclodextrins, such as SBE-β-CD, which can enhance the solubility of poorly soluble drugs.[1][4][5]
Q3: What is the mechanism of action of TM5275?
Q4: Are there any known downstream signaling pathways affected by TM5275?
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Precipitation or phase separation during vehicle preparation.
The solubility limit of TM5275 in the chosen vehicle has been exceeded. Incomplete dissolution.
Gently heat the solution and/or use sonication to aid in the dissolution process.[1] Prepare the formulation fresh before each use to minimize the risk of precipitation over time.[6] Ensure all components of the vehicle are added sequentially and mixed thoroughly at each step as described in the protocols.
Difficulty in achieving a homogenous suspension with CMC.
Inadequate hydration of the CMC powder. Improper mixing technique.
When preparing the CMC solution, sprinkle the powder slowly into the vortex of the stirring water to prevent clumping. Allow sufficient time for the CMC to fully hydrate and form a viscous, homogenous solution before adding TM5275.
Inconsistent results in in vivo studies.
Non-uniform drug concentration in the administered doses, especially with suspensions. Instability of the formulation.
For suspensions, ensure the mixture is vortexed thoroughly immediately before each animal is dosed to ensure a uniform distribution of TM5275. If dose uniformity remains a concern, consider switching to a solution-based formulation. Prepare formulations fresh to avoid potential degradation.
Vehicle alone appears to have a biological effect.
Some vehicles can have intrinsic biological effects. For example, corn oil has been observed to have a modest effect on the progression of Mycobacterium tuberculosis infection in mice compared to water.[11]
Always include a vehicle-only control group in your experimental design to differentiate the effects of the vehicle from the effects of TM5275.
Optimizing TM5275 Concentration for In Vitro Experiments: A Technical Support Guide
Frequently Asked Questions (FAQs) Q1: What is the mechanism of action of TM5275? Q2: What is the recommended starting concentration range for TM5275 in in vitro experiments?
Author: BenchChem Technical Support Team. Date: November 2025
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TM5275?
Q2: What is the recommended starting concentration range for TM5275 in in vitro experiments?
Q3: How should I prepare a stock solution of TM5275?
A3: TM5275 is soluble in dimethyl sulfoxide (DMSO).[6][7][8] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of at least 10 mM.[5][7] It is crucial to use high-quality, moisture-free DMSO, as hygroscopic DMSO can significantly reduce the solubility of the product.[7] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C.[5][6]
Q4: I am observing precipitation when diluting my TM5275 stock solution in aqueous media. What should I do?
A4: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue. To mitigate this, consider the following:
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in your final culture medium.
Pre-warming: Gently warm the culture medium to 37°C before adding the TM5275 solution.
Solubilizing Agents: For in vivo preparations, formulations with PEG300, Tween-80, and saline have been used to improve solubility.[5] While not standard for in vitro work, exploring different buffer components may be necessary for specific assays.
Sonication: Gentle sonication can aid in the dissolution of the compound.[5]
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
No or low inhibitory effect observed
Insufficient concentration of TM5275.
Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM) to determine the IC50 in your specific assay. The reported IC50 is 6.95 µM.[5][7][8]
Inactive compound due to improper storage or handling.
Ensure the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[5][6] Prepare a fresh stock solution from a new vial of the compound.
High protein concentration in the assay medium.
TM5275 may bind to proteins in the serum or other components of the culture medium, reducing its effective concentration. Consider reducing the serum concentration if your experimental design allows.
Cell toxicity or off-target effects
TM5275 concentration is too high.
Decrease the concentration of TM5275. Cell viability can be affected at concentrations of 70-100 µM with prolonged treatment (72 hours).[5] Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.
High DMSO concentration in the final culture medium.
Ensure the final DMSO concentration is below cytotoxic levels (typically <0.5%). Prepare a higher concentration stock solution to minimize the volume of DMSO added to the culture.
Inconsistent results between experiments
Variability in cell density or passage number.
Standardize cell seeding density and use cells within a consistent passage number range for all experiments.
Inconsistent preparation of TM5275 working solutions.
Prepare fresh working solutions for each experiment from a validated stock solution. Ensure thorough mixing before adding to the cells.
Using a sterile, calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 100 mM).
Vortex the vial until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.[5]
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C or -80°C for long-term storage.[5][6]
Protocol 2: General Cell-Based Assay Workflow
Cell Seeding: Plate cells in a suitable multi-well plate at a predetermined density and allow them to adhere and grow overnight under standard culture conditions.
Compound Preparation: On the day of the experiment, thaw an aliquot of the TM5275 DMSO stock solution. Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of TM5275 or the vehicle control (medium with the same final DMSO concentration).
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.
Assay Endpoint: Following incubation, perform the desired assay to measure the biological response (e.g., cell viability, protein expression, gene expression, etc.).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Effect of TM5275 on the TGF-β1 signaling pathway.
Author: BenchChem Technical Support Team. Date: November 2025
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid TM5275?
Q2: How should I store TM5275 stock solutions?
Q3: What solvents can I use to dissolve TM5275?
Q4: I'm observing precipitation when preparing my TM5275 solution. What should I do?
If you encounter precipitation or phase separation during the preparation of your TM5275 solution, gentle heating and/or sonication can be used to aid dissolution.[3][5]
Troubleshooting Guide
Issue
Possible Cause
Troubleshooting Steps
Precipitation in stock solution upon storage
The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles.
Ensure stock solutions are stored at -80°C for long-term storage and are aliquoted to minimize freeze-thaw cycles.
Cloudiness or precipitation during formulation for in vivo studies
The solvents were not added in the correct order, or the solution was not mixed thoroughly.
Follow the specified order of solvent addition for in vivo formulations and ensure thorough mixing after each addition. Gentle warming or sonication may also be beneficial.[3][5]
Inconsistent experimental results
The TM5275 stock solution may have degraded due to improper storage.
Always use stock solutions within the recommended timeframes (1 year at -80°C, 1 month at -20°C).[1] Prepare fresh working solutions for each experiment.
Quantitative Data Summary
Storage Conditions
Form
Temperature
Duration
Notes
Solid
-20°C
≥ 4 years
---
Solid
0-4°C
Days to weeks
Short-term storage
In Solvent
-80°C
1 year
Aliquot to avoid repeated freeze-thaw cycles
In Solvent
-20°C
1 month
Aliquot to avoid repeated freeze-thaw cycles
Solubility Data
Solvent
Concentration
DMSO
100 mg/mL (183.83 mM)
DMF
33 mg/mL
DMF:PBS (pH 7.2) (1:8)
0.11 mg/mL
Water
Insoluble
Ethanol
Insoluble
Experimental Protocols
Preparation of TM5275 for In Vivo Oral Administration
This protocol describes the preparation of a TM5275 formulation suitable for oral gavage in animal models.[6]
Prepare a 0.5% Carboxymethyl Cellulose (CMC) solution:
Dissolve 0.5 g of CMC in 100 mL of sterile water.
Stir until the CMC is fully dissolved.
Prepare the TM5275 suspension:
Weigh the required amount of solid TM5275.
Suspend the TM5275 powder in the 0.5% CMC solution to the desired final concentration (e.g., 15 mg/kg or 50 mg/kg).
Ensure the suspension is homogenous before administration.
Preparation of a Clear Solution for In Vivo Studies
This protocol provides a method for preparing a clear solution of TM5275 for in vivo applications.[3][5]
Prepare a stock solution of TM5275 in DMSO (e.g., 25 mg/mL).
To prepare a 1 mL working solution:
Take 100 µL of the 25 mg/mL TM5275 DMSO stock solution.
Add it to 400 µL of PEG300 and mix until the solution is clear.
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
Add 450 µL of saline to bring the final volume to 1 mL.
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
This formulation should yield a clear solution with a TM5275 concentration of ≥ 2.5 mg/mL.[3]
Visualizations
Caption: Recommended workflow for preparing TM5275 solutions.
Troubleshooting Guide: Inconsistent Results with TM5275 Inconsistent experimental outcomes can arise from a variety of factors, from compound handling to experimental design. The table below outlines common issues, their...
Author: BenchChem Technical Support Team. Date: November 2025
Troubleshooting Guide: Inconsistent Results with TM5275
Inconsistent experimental outcomes can arise from a variety of factors, from compound handling to experimental design. The table below outlines common issues, their potential causes, and recommended solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Variable IC50 values in in vitro assays
Compound Solubility: TM5275 has improved solubility over first-generation inhibitors, but may still precipitate in certain media or at high concentrations.[1] PAI-1 Activity: The inherent instability of active PAI-1 can lead to variability.[2] Assay Conditions: Variations in incubation time, temperature, or reagent concentrations.
Solubility: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in pre-warmed assay media. Visually inspect for any precipitation. PAI-1 Handling: Use a consistent source of PAI-1 and handle it according to the manufacturer's instructions to ensure a consistent level of active PAI-1 in each experiment. Standardize Protocol: Ensure all assay parameters are kept consistent across experiments.
Lower than expected in vivo efficacy
Bioavailability: Although orally bioavailable, factors such as animal strain, diet, and gut microbiome can affect absorption.[1] Formulation: Improper suspension of TM5275 in the delivery vehicle.[3] Presence of Vitronectin: The efficacy of some PAI-1 inhibitors can be reduced against PAI-1 that is bound to vitronectin, a more stable form in vivo.[2]
Dosing Route & Formulation: For initial studies, consider intraperitoneal injection to bypass potential absorption issues. Ensure the carboxymethyl cellulose (CMC) suspension is homogenous before each administration.[3] Dose Escalation: A dose of 50 mg/kg has shown efficacy in reducing collagen in a mouse model of intestinal fibrosis, whereas 15 mg/kg did not show a significant effect.[3] Consider a dose-response study.
Discrepancy between in vitro and in vivo results
Target Engagement: In vitro potency may not directly translate to in vivo efficacy due to pharmacokinetic and pharmacodynamic factors. Complex Biological Environment: The in vivo milieu contains numerous factors not present in simplified in vitro models.[2]
Pharmacokinetic Analysis: If possible, measure plasma concentrations of TM5275 to correlate exposure with efficacy.[4] Pharmacodynamic Markers: Measure downstream markers of PAI-1 inhibition in vivo, such as MMP-9 levels, to confirm target engagement.[3]
Cellular Assays Show High Variability
Cell Health: Inconsistent cell passage number, confluency, or serum starvation can alter cellular responses. PAI-1 Expression: The level of PAI-1 expression can vary between cell lines and even with passage number.[4]
Standardize Cell Culture: Use cells within a consistent passage number range and ensure consistent plating densities and treatment conditions. Characterize Cell Line: Confirm PAI-1 expression in your cell line of interest before initiating experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for TM5275?
Q2: How should I prepare and store TM5275?
A2: For in vitro experiments, TM5275 is typically dissolved in a solvent like DMSO to create a stock solution. For in vivo oral administration, it has been formulated as a carboxymethyl cellulose (CMC) suspension.[3] It is recommended to store stock solutions at -20°C or -80°C and to prepare fresh working dilutions for each experiment to avoid degradation.
Q3: What are the typical working concentrations for in vitro and in vivo studies?
A3:
In vivo: Oral administration dosages in mice have ranged from 15 mg/kg to 50 mg/kg per day.[3] A study on thrombosis in rats used doses of 10 and 50 mg/kg.[4]
Key Experimental Protocol: In Vitro PAI-1 Activity Assay
Materials:
Recombinant human tPA
Chromogenic tPA substrate
Assay buffer (e.g., Tris-HCl with a surfactant)
TM5275
DMSO (for stock solution)
96-well microplate
Microplate reader
Methodology:
Prepare TM5275 Dilutions: Prepare a 10 mM stock solution of TM5275 in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
Add Chromogenic Substrate: Add the chromogenic tPA substrate to each well.
Measure Absorbance: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 15-30 minutes.
Technical Support Center: Preventing Precipitation of TM5275 in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of TM5275 in...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of TM5275 in cell culture media. Adhering to proper handling and dilution techniques is critical for ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is TM5275 and what is its mechanism of action?
Caption: Mechanism of action for TM5275 in the fibrinolysis pathway.
Q2: What are the common causes of TM5275 precipitation in cell culture media?
Precipitation of TM5275, a compound with low aqueous solubility, is a frequent issue stemming from several factors:
Low Aqueous Solubility : TM5275 is soluble in organic solvents like DMSO but is insoluble in water.[1][4] Its hydrophobic nature makes it prone to crashing out of aqueous solutions like culture media.
Solvent Shock : This occurs when a concentrated DMSO stock solution is diluted too quickly into the culture medium.[6] The rapid change in solvent polarity causes the compound to aggregate and precipitate.
High Final Concentration : The desired final concentration of TM5275 in the media may simply exceed its solubility limit.
Improper Stock Solution Preparation : Using DMSO that has absorbed moisture can significantly reduce the solubility of the compound.[3][4] Incomplete initial dissolution will also lead to issues later.
Temperature Shifts : Adding a cold stock solution to warm (37°C) media can cause a temporary decrease in solubility, leading to precipitation.[7]
Media Composition and pH : The complex mixture of salts, proteins, and other components in culture media can interact with TM5275.[6] An unstable or suboptimal pH can also affect the solubility of the compound.[6][7]
Q3: What are the potential consequences of TM5275 precipitation in my experiment?
The formation of a precipitate can severely compromise experimental results:
Inaccurate Dosing : The actual concentration of soluble, biologically active TM5275 will be lower than intended, leading to unreliable and non-reproducible data.[8]
Cellular Toxicity : The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological effects of TM5275.[8]
Assay Interference : Precipitate can interfere with imaging-based assays by creating artifacts and may affect plate reader measurements.[8]
Q4: At what concentration should I prepare my TM5275 stock solution?
It is recommended to prepare a stock solution at a concentration of 10 mM in fresh, anhydrous (moisture-free) DMSO.[3][4] This provides a sufficiently concentrated stock that allows for small volumes to be used for final dilutions, keeping the final DMSO concentration in the culture medium well below cytotoxic levels (typically ≤0.1%).[9]
Data Presentation
Table 1: Chemical and Physical Properties of TM5275
Caption: Troubleshooting workflow for TM5275 precipitation in cell culture.
Problem: Precipitate forms immediately upon adding the TM5275 stock solution to the culture media.
Potential Cause : This is most often a case of "solvent shock," where the highly concentrated compound in DMSO cannot remain dissolved when rapidly introduced to the aqueous medium.[6] Using a stock solution that is too concentrated or adding it to cold media can exacerbate this issue.
Troubleshooting Steps :
Optimize Dilution Method : Avoid adding the concentrated DMSO stock directly to the full volume of media.[8] Employ a serial or intermediate dilution method as described in Protocol 2 below.
Pre-warm Media : Always use cell culture media that has been pre-warmed to 37°C.[6]
Ensure Rapid Dispersion : Add the TM5275 stock (or intermediate dilution) dropwise to the final volume of media while gently swirling or vortexing the tube.[6][10] This helps to disperse the compound quickly and avoid localized high concentrations.
Problem: The media is clear initially, but a precipitate forms over time during incubation.
Potential Cause : This suggests that the final concentration of TM5275 is at the very edge of its solubility limit in the specific culture conditions. Over time, factors like slight media evaporation (which increases concentration) or interactions with secreted cellular products can cause the compound to fall out of solution.[6]
Troubleshooting Steps :
Reduce Final Concentration : The most effective solution is often to lower the final working concentration of TM5275. Perform a dose-response experiment to identify the highest concentration that remains soluble while still producing the desired biological effect.[6]
Check Incubator Humidity : Ensure your incubator is properly humidified to prevent media evaporation, which can concentrate salts and the compound, leading to precipitation.[6]
Verify Media pH : Check that the pH of your culture medium is stable and within the optimal range (typically 7.2-7.4).[6][7]
Prepare Fresh : Avoid storing TM5275 in diluted, aqueous media for extended periods. Prepare fresh working solutions for each experiment.[10]
Experimental Protocols
Protocol 1: Preparation of a 10 mM TM5275 Stock Solution
Materials:
TM5275 sodium salt powder (MW: 543.98)
Anhydrous, sterile dimethyl sulfoxide (DMSO)
Sterile microcentrifuge tubes
Procedure:
Calculate the required mass of TM5275 for your desired volume of 10 mM stock solution. For 1 mL, you will need 5.44 mg.
Carefully weigh the TM5275 powder in a sterile microcentrifuge tube.
Add the calculated volume of anhydrous, sterile DMSO to the tube.
Vortex the solution thoroughly until the TM5275 is completely dissolved. If necessary, sonicate for short intervals or gently warm the tube to 37°C to aid dissolution.[3][11]
Visually inspect the solution against a light source to ensure no undissolved particles remain.
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[8]
Store the aliquots protected from light at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage.[1][3]
Protocol 2: Recommended Dilution of TM5275 into Cell Culture Media (Intermediate Dilution Method)
This protocol describes the preparation of 10 mL of media with a final TM5275 concentration of 10 µM.
Materials:
10 mM TM5275 stock solution in DMSO
Pre-warmed (37°C) complete cell culture media
Sterile conical or centrifuge tubes
Procedure:
Caption: Recommended workflow for diluting TM5275 into culture media.
Thaw and Prepare : Thaw an aliquot of the 10 mM TM5275 stock solution and warm your complete culture media to 37°C.
Create an Intermediate Dilution : To minimize solvent shock, first create an intermediate dilution.
Pipette 990 µL of pre-warmed complete media into a sterile tube.
Add 10 µL of the 10 mM TM5275 stock solution to the media.
Vortex gently to mix thoroughly. This creates a 100 µM intermediate solution with a 1% DMSO concentration.
Prepare the Final Working Solution :
In a separate sterile tube, add the required volume of the intermediate solution to the final volume of pre-warmed media. To make 10 mL of a 10 µM final solution, add 1 mL of the 100 µM intermediate solution to 9 mL of media.
Invert the tube several times to ensure thorough mixing.
Final Check and Use : Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The final DMSO concentration in this example is 0.1%, which is well-tolerated by most cell lines.[9] Always include a vehicle control (media with 0.1% DMSO) in your experiments.
Technical Support Center: TM5275 In Vitro Activity
Frequently Asked Questions (FAQs) Q1: What is the established in vitro IC50 for TM5275? A1: TM5275 has a reported IC50 of 6.95 μM in cell-free assays.[1] However, the effective concentration in cell-based assays can be h...
Author: BenchChem Technical Support Team. Date: November 2025
Frequently Asked Questions (FAQs)
Q1: What is the established in vitro IC50 for TM5275?
A1: TM5275 has a reported IC50 of 6.95 μM in cell-free assays.[1] However, the effective concentration in cell-based assays can be higher and should be determined empirically for your specific cell line and experimental conditions.
Q2: My in vitro experiments with TM5275 in serum-containing media are showing lower than expected activity. Why might this be?
Compound Stability: The complex composition of serum may affect the stability of TM5275 over the course of your experiment.
Cellular Adaptation: The presence of growth factors and other signaling molecules in serum can activate pathways that may counteract the effects of TM5275.
It is recommended to perform a dose-response curve in your specific experimental setup to determine the optimal concentration. For critical experiments, considering a comparison between serum-free and serum-containing conditions may be insightful.
A3: Several factors could contribute to this issue:
Stimulation Conditions: In many experimental models, the effects of TM5275 on signaling pathways are observed upon stimulation with an agonist like TGF-β1. Ensure you are using an appropriate stimulant at an optimal concentration and time point.
Timing of Analysis: The phosphorylation of signaling proteins like AKT can be transient. It is crucial to perform a time-course experiment to identify the optimal time point for observing changes after TM5275 treatment.
Reagent Quality: Verify the activity of your TM5275 stock solution and the quality of your antibodies and other reagents.
Q4: What is the recommended solvent and storage condition for TM5275?
A4: TM5275 is typically dissolved in DMSO to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, it has been administered as a carboxymethyl cellulose suspension.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Inconsistent IC50 values between experiments
1. Variation in cell density at the time of treatment.2. Inconsistent incubation times.3. Use of cells with high passage numbers.4. Instability of diluted TM5275 working solutions.
1. Standardize cell seeding density and ensure consistent confluency at the start of each experiment.2. Adhere to a strict incubation time for all experiments.3. Use cells within a defined low passage number range.4. Prepare fresh dilutions of TM5275 from a frozen stock for each experiment.
High background in cell viability assays
1. Contamination of cell cultures (e.g., mycoplasma).2. Edge effects in multi-well plates due to evaporation.
1. Regularly test cell lines for mycoplasma contamination.2. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
No effect of TM5275 on cell proliferation in a PAI-1 expressing cell line
1. Insufficient drug concentration.2. Cell line may be insensitive to PAI-1 inhibition for proliferation.3. Presence of compensatory signaling pathways.
1. Perform a wide dose-response curve to ensure you are testing a relevant concentration range.2. Confirm the dependence of your cell line's proliferation on PAI-1 activity using a more direct method, such as siRNA-mediated knockdown of PAI-1.3. Investigate other signaling pathways that may be regulating proliferation in your cell line.
Difficulty in detecting changes in protein phosphorylation by Western Blot
1. Suboptimal antibody quality or concentration.2. Incorrect timing of cell lysis after treatment.3. Low protein expression levels.
1. Validate your primary and secondary antibodies. Titrate the primary antibody to determine the optimal concentration.2. Perform a time-course experiment to capture the peak of phosphorylation.3. Ensure you are loading a sufficient amount of protein on the gel.
Quantitative Data Summary
The following table summarizes the reported in vitro effective concentrations of TM5275 from various studies. Note that experimental conditions, including the presence of serum, vary between these studies.
Parameter
Cell Line
Assay
Effective Concentration
Serum Conditions
IC50
Cell-free
PAI-1 Activity Assay
6.95 μM
Not Applicable
Inhibition of tPA-GFP-PAI-1 complex formation
Vascular Endothelial Cells (VECs)
Microscopy
20 and 100 μM
Not specified
Suppression of TGF-β1-mediated proliferation
HSC-T6 (rat hepatic stellate cells)
WST-1 Assay
Dose-dependent
10% Fetal Bovine Serum
Inhibition of AKT phosphorylation
HSC-T6 (rat hepatic stellate cells)
Western Blot
100 μM
10% Fetal Bovine Serum
Decreased cell viability
ES-2 and JHOC-9 (ovarian cancer cells)
Not specified
70-100 μM
Not specified
Experimental Protocols
Cell Viability (WST-1) Assay
Cell Seeding: Seed cells (e.g., HSC-T6) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium (e.g., DMEM with 10% FBS).
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of TM5275 in the appropriate cell culture medium.
Include a vehicle control (e.g., DMSO at the same final concentration as the highest TM5275 dose).
Carefully remove the medium from the wells and add 100 µL of the prepared TM5275 dilutions or controls.
Stimulation (if applicable): Add stimulant (e.g., TGF-β1 at 10 ng/mL) to the appropriate wells.
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Western Blot for AKT Phosphorylation
Cell Culture and Treatment:
Seed cells (e.g., HSC-T6) in 6-well plates and grow to 70-80% confluency.
Serum-starve the cells for 12-24 hours if necessary to reduce basal phosphorylation levels.
Pre-treat the cells with TM5275 (e.g., 100 µM) for a specified time (e.g., 1 hour).
Stimulate the cells with an agonist (e.g., TGF-β1 at 10 ng/mL) for the desired time (e.g., 15-60 minutes).
Cell Lysis:
Wash the cells twice with ice-cold PBS.
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Scrape the cells and collect the lysate.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Western Blotting:
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Technical Support Center: Determining Optimal Treatment Duration with TM5275
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal treatment duration of TM527...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the optimal treatment duration of TM5275 in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TM5275?
Q2: What are the key signaling pathways affected by TM5275?
Q3: Are there any established starting points for treatment duration in preclinical models?
Yes, published preclinical studies provide a range of treatment durations depending on the disease model. For instance, in a mouse model of intestinal fibrosis, TM5275 was administered daily for 2 weeks.[2] In rat models of hepatic fibrosis, treatment durations of 6 or 12 weeks have been reported.[4] For antithrombotic effects in nonhuman primates, the efficacy of a single dose has been evaluated. These examples can serve as a starting point for designing your own experiments.
Q4: What factors should I consider when designing a study to determine optimal treatment duration?
Several factors should be considered, including:
Disease Model: The pathophysiology and progression rate of the chosen animal model are critical. Acute models may require shorter treatment durations, while chronic disease models will likely necessitate longer-term administration.
Pharmacokinetics (PK) of TM5275: The half-life and clearance of TM5275 in the specific animal model will influence the dosing frequency and, consequently, the overall treatment duration required to maintain therapeutic exposure.
Efficacy Endpoints: The nature of the primary efficacy endpoints will guide the necessary treatment duration. For example, assessing changes in fibrotic markers may require a longer duration than evaluating acute thrombus formation.
Toxicity: The potential for cumulative toxicity with long-term administration must be evaluated.
Troubleshooting Guide
Issue 1: High variability in response to TM5275 treatment between animals.
Possible Cause: Inconsistent drug administration, leading to variable drug exposure.
Troubleshooting Steps:
Ensure consistent and accurate dosing for each animal. For oral gavage, verify proper technique to minimize stress and ensure the full dose is delivered.
Prepare fresh formulations of TM5275 for each experiment to avoid degradation.[6]
Consider performing a pilot pharmacokinetic study to determine the variability in drug exposure within your animal cohort.
Possible Cause: Biological variability within the animal cohort.
Troubleshooting Steps:
Ensure that animals are age- and weight-matched at the start of the study.
Use a sufficient number of animals per group to achieve statistical power, accounting for potential biological variation.
Issue 2: Lack of a clear dose-response or duration-response relationship.
Possible Cause: The selected dose range or treatment durations are not appropriate for the model.
Troubleshooting Steps:
Conduct a pilot dose-ranging study with a fixed, intermediate duration to identify a dose that shows a clear biological effect.
Once an effective dose is established, perform a time-course experiment where the drug is administered for varying durations (e.g., short, medium, and long-term) to observe the onset, peak, and potential plateau of the therapeutic effect.
Possible Cause: The chosen efficacy endpoints are not sensitive enough to detect a treatment effect.
Troubleshooting Steps:
Measure both primary and secondary endpoints. For example, in a fibrosis model, in addition to histology, measure relevant biomarkers such as collagen content and gene expression of fibrotic markers.
Ensure that the timing of endpoint assessment is appropriate to capture the expected biological changes.
Issue 3: Unexpected toxicity or adverse effects are observed during a long-term study.
Possible Cause: Cumulative toxicity of TM5275 at the chosen dose and duration.
Troubleshooting Steps:
In your study design, include regular monitoring of animal health, including body weight, food and water intake, and clinical signs of toxicity.
If toxicity is observed, consider reducing the dose or exploring intermittent dosing schedules (e.g., dosing every other day) to maintain efficacy while minimizing adverse effects.
Conduct a formal toxicology study to determine the maximum tolerated dose (MTD) for the planned treatment duration.
Data Presentation
Table 1: Example Dosing and Duration of TM5275 in Preclinical Models
Protocol 1: Pilot Dose-Ranging and Time-Course Study to Determine Optimal Treatment Duration
Phase 1: Dose-Ranging Study (Fixed Duration)
Objective: To identify an effective and well-tolerated dose of TM5275.
Animals: Select a relevant animal model for the disease of interest. Use a sufficient number of animals per group (e.g., n=8-10).
Groups:
Group 1: Vehicle control
Group 2: TM5275 - Low dose (e.g., 5 mg/kg/day)
Group 3: TM5275 - Mid dose (e.g., 25 mg/kg/day)
Group 4: TM5275 - High dose (e.g., 50 mg/kg/day)
Administration: Administer TM5275 or vehicle orally once daily for a fixed, intermediate duration (e.g., 4 weeks), based on the disease model's progression.
Monitoring: Monitor animal health daily.
Endpoint Analysis: At the end of the treatment period, collect relevant tissues and plasma to assess primary and secondary efficacy endpoints (e.g., histology, biomarker levels).
Outcome: Identify the dose(s) that show a significant therapeutic effect without causing overt toxicity.
Phase 2: Time-Course Study (Optimal Dose)
Objective: To determine the optimal treatment duration using the effective dose identified in Phase 1.
Animals: Use the same animal model.
Groups:
Group A: Vehicle control (for the longest duration)
Group B: TM5275 (Optimal Dose) - Short duration (e.g., 2 weeks)
Group C: TM5275 (Optimal Dose) - Medium duration (e.g., 4 weeks)
Group D: TM5275 (Optimal Dose) - Long duration (e.g., 8 weeks)
Administration: Administer the optimal dose of TM5275 or vehicle orally once daily for the specified durations.
Monitoring: Monitor animal health daily.
Endpoint Analysis: Euthanize and collect samples from each group at the end of their respective treatment periods. Analyze for efficacy endpoints.
Outcome: Determine the shortest duration of treatment that achieves the maximal therapeutic effect. Analyze if longer treatment provides additional benefit or leads to a plateau in efficacy.
Mandatory Visualizations
Caption: Signaling pathway of TM5275 in fibrosis.
Caption: Experimental workflow for determining optimal treatment duration.
Technical Support Center: Controlling for Vehicle Effects in TM5275 Experiments
Frequently Asked Questions (FAQs) Q1: What is the recommended solvent for preparing TM5275 stock solutions for in vitro experiments? A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common and recommended...
Author: BenchChem Technical Support Team. Date: November 2025
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing TM5275 stock solutions for in vitro experiments?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of TM5275.[1] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.
Q2: What is the maximum permissible concentration of DMSO in cell culture media?
A2: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many protocols aiming for 0.1% or less. The specific tolerance can vary between cell lines, so it is best practice to determine the maximum tolerated DMSO concentration for your specific cell type with a vehicle-only control experiment.
Q3: My cells are showing signs of toxicity even at low concentrations of TM5275. Could the vehicle be the cause?
A3: Yes, unexpected cytotoxicity can be an effect of the vehicle. High concentrations of solvents like DMSO can be toxic to some cell lines. It is essential to run a vehicle-only control group (cells treated with the same concentration of vehicle used to deliver TM5275) to distinguish between compound-induced and vehicle-induced toxicity. If the vehicle control also shows toxicity, you may need to lower the vehicle concentration or explore alternative solvents or formulation strategies.
Q4: What are common vehicles for in vivo administration of TM5275?
A4: For oral administration in animal models, TM5275 has been successfully formulated as a suspension in 0.5% carboxymethyl cellulose (CMC) solution.[2][3] For other routes or to achieve higher concentrations, various formulations have been reported, often involving a combination of solvents.
Q5: How can I prepare a TM5275 formulation for intravenous or intraperitoneal injection?
A5: Preparing a stable and safe formulation for injection requires careful consideration of solubility and biocompatibility. A multi-component vehicle may be necessary. While specific formulations for TM5275 injection are not extensively detailed in publicly available literature, a common approach for poorly soluble small molecules involves a co-solvent system. An example formulation strategy could involve dissolving TM5275 in a minimal amount of DMSO and then further diluting with other vehicles like polyethylene glycol (PEG), propylene glycol (PG), Tween 80, and saline. It is imperative to perform pilot studies to assess the tolerability and pharmacokinetics of any new formulation.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in In Vitro Assays
Possible Cause:
Vehicle-induced cellular stress: Even at sub-toxic concentrations, the vehicle may be altering cellular signaling or metabolism, leading to variability in the experimental readout.
Precipitation of TM5275: The compound may be precipitating out of solution at the final working concentration in the cell culture medium, leading to a lower effective concentration.
Inconsistent vehicle concentration: Minor variations in the final vehicle concentration between experiments can lead to significant differences in results.
Troubleshooting Steps:
Run a Vehicle Dose-Response: Treat your cells with a range of vehicle concentrations (e.g., 0.05% to 1% DMSO) and assess the endpoint of your assay (e.g., cell viability, gene expression). This will establish a no-effect level for the vehicle in your specific experimental system.
Visually Inspect for Precipitation: After diluting your TM5275 stock into the final culture medium, visually inspect the solution for any signs of precipitation. If observed, consider preparing a lower concentration stock solution or using a different formulation.
Standardize Dilution Procedures: Ensure that the same dilution steps and final vehicle concentrations are used in every experiment. Prepare fresh dilutions from your stock solution for each experiment to avoid issues with compound stability in diluted solutions.
Issue 2: Unexpected Phenotype or Off-Target Effects Observed
Possible Cause:
Vehicle-induced biological activity: The vehicle itself may be eliciting a biological response that is being misinterpreted as an effect of TM5275.
Interaction between vehicle and TM5275: The vehicle could potentially alter the conformation or activity of TM5275, leading to engagement with unintended targets.
Troubleshooting Steps:
Thorough Vehicle Control Analysis: In addition to your primary endpoint, assess a panel of relevant markers in your vehicle-only control group to ensure the vehicle is inert in your system.
Experimental Protocols
Protocol 1: Preparation of TM5275 Stock and Working Solutions for In Vitro Assays
Materials:
TM5275 powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes
Sterile cell culture medium appropriate for your cell line
Procedure:
Prepare a 10 mM stock solution of TM5275 by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 5.44 mg of TM5275 (MW: 543.97 g/mol ) in 1 mL of DMSO.
Gently vortex or sonicate at room temperature to ensure complete dissolution.
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
To prepare a working solution, dilute the 10 mM stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to achieve a 10 µM final concentration in 1 mL of medium, add 1 µL of the 10 mM stock solution.
Always prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the TM5275 working solution.
Protocol 2: Cell Viability Assay with Appropriate Vehicle Control
Materials:
Cells of interest
96-well clear-bottom black plates
TM5275 stock solution (10 mM in DMSO)
Vehicle (DMSO)
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
Complete cell culture medium
Procedure:
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Prepare a serial dilution of TM5275 in complete culture medium. Also, prepare a corresponding serial dilution of DMSO (vehicle) in the medium.
Remove the seeding medium from the cells and add the medium containing the different concentrations of TM5275 or the vehicle control. Include wells with medium only as a background control.
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Add the cell viability reagent to each well according to the manufacturer's instructions.
Measure the signal (luminescence or absorbance) using a plate reader.
Normalize the data to the vehicle control to determine the specific effect of TM5275 on cell viability.
Technical Support Center: Ensuring Selectivity of TM5275 for PAI-1 in Assays
Frequently Asked Questions (FAQs) Q1: What is the mechanism of action for TM5275? Quantitative Selectivity of TM5275 TargetIC50Reference Plasminogen Activator Inhibitor-1 (PAI-1)6.95 μM[4][7] Troubleshooting Guides Answe...
Answer: Inconsistent results can arise from several factors related to assay conditions and reagents. Here’s a checklist to troubleshoot the issue:
Issue 2: Suspected off-target effects of TM5275 in a cell-based assay.
Use of Controls:
Negative Control: Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve TM5275.
Counter-Screening: If you suspect a specific off-target, you can perform an activity assay for that particular protease in the presence of TM5275.
Experimental Protocols
Chromogenic PAI-1 Activity Assay
Principle:
In the first stage, a known excess of tPA is incubated with the sample containing PAI-1, allowing for the formation of inactive PAI-1:tPA complexes. In the second stage, the remaining active tPA cleaves a chromogenic substrate, and the color change is inversely proportional to the PAI-1 activity in the sample.[7]
Materials:
TM5275
Recombinant tPA
Plasminogen
Chromogenic plasmin substrate (e.g., S-2251)
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
96-well microplate
Microplate reader
Procedure:
Sample and Inhibitor Preparation:
Dilute your test samples to the desired concentration in assay buffer.
Prepare various concentrations of TM5275 in assay buffer.
First Stage Incubation:
Add the desired concentration of TM5275 or vehicle control.
Add a fixed, excess amount of tPA to each well.
Second Stage Reaction:
Add plasminogen and the chromogenic plasmin substrate to each well.
Incubate at 37°C and monitor the absorbance at 405 nm every 5 minutes for 30-60 minutes using a microplate reader.
Data Analysis:
Calculate the rate of substrate cleavage (change in absorbance per minute).
Calculate the % inhibition by TM5275 at each concentration.
PAI-1 ELISA (Enzyme-Linked Immunosorbent Assay)
Principle:
A capture antibody specific for PAI-1 is coated onto the wells of a microplate. Samples containing PAI-1 are added, and the PAI-1 binds to the capture antibody. A detection antibody, also specific for PAI-1 and conjugated to an enzyme (e.g., HRP), is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of PAI-1 in the sample.
Materials:
Streptavidin-HRP conjugate
TMB substrate
Stop solution (e.g., 2N H2SO4)
96-well microplate
Wash buffer (e.g., PBS with 0.05% Tween-20)
Assay diluent (e.g., PBS with 1% BSA)
Microplate reader
Procedure:
Blocking: Wash the plate and block non-specific binding sites with assay diluent for 1-2 hours at room temperature.
Standard and Sample Incubation:
Add standards and your experimental samples to the wells and incubate for 2 hours at room temperature.
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.
Substrate Development: Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes.
Stopping the Reaction: Add the stop solution to each well.
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: Mechanism of TM5275 action on the fibrinolytic pathway.
Caption: Decision tree for troubleshooting TM5275 selectivity.
Technical Support Center: Interpreting Cellular Responses to TM5275
Frequently Asked Questions (FAQs) Q1: What is the primary mechanism of action for TM5275? Q2: Besides its effects on fibrinolysis and fibrosis, what other cellular responses have been observed with TM5275 treatment?
Author: BenchChem Technical Support Team. Date: November 2025
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TM5275?
Q2: Besides its effects on fibrinolysis and fibrosis, what other cellular responses have been observed with TM5275 treatment?
A2: Research has shown that TM5275 can elicit a range of cellular responses beyond its primary targets. These include:
Inhibition of cell proliferation: TM5275 has been observed to decrease the proliferation of various cell types, including hepatic stellate cells and some cancer cell lines.[1][5]
Induction of apoptosis: In certain cancer cell lines, TM5275 has been shown to induce apoptosis, or programmed cell death.[5]
Anti-angiogenic effects: The compound can inhibit the formation of new blood vessels.[5]
Inhibition of macrophage migration: TM5275 can prevent the migration of macrophages.[7]
Q3: We are using TM5275 as an anti-fibrotic agent and are observing a significant decrease in cell viability. Is this expected?
Q4: Can TM5275 affect signaling pathways other than the TGF-β pathway?
Troubleshooting Unexpected Results
This section provides guidance on how to investigate unexpected cellular responses to TM5275.
Issue 1: Unexpected Decrease in Cell Viability
If you observe a greater-than-expected decrease in cell viability after TM5275 treatment, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Steps
High Concentration of TM5275: The effect of TM5275 on cell viability can be dose-dependent.
Recommendation: Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a wide range of concentrations (e.g., 1 µM to 100 µM).
Off-Target Effects: TM5275 may have off-target effects that lead to cytotoxicity in your cell type.
Recommendation: Investigate markers of apoptosis (e.g., cleaved caspase-3, TUNEL assay) and cell cycle arrest (e.g., p21, p27) to understand the mechanism of cell death.
Cell Line Sensitivity: Different cell lines can have varying sensitivities to TM5275.
Recommendation: Compare your results with published data for similar cell types, if available. Consider testing the compound on a control cell line that is known to be less sensitive.
Issue 2: No Effect on Fibrotic Markers
If you do not observe the expected decrease in fibrotic markers (e.g., collagen, α-SMA) after TM5275 treatment, consider the following:
Potential Cause & Troubleshooting Steps
Recommendation: Increase the concentration of TM5275 in a stepwise manner. Ensure that the concentration used is within the range reported in the literature for similar experiments.
Timing of Treatment: The timing and duration of TM5275 treatment may not be optimal.
Recommendation: Vary the timing of treatment initiation and the duration of exposure to the compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies on TM5275.
This protocol is a colorimetric method for assessing cell viability.
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Treatment: Treat the cells with various concentrations of TM5275 or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Signaling Proteins (e.g., p-AKT, AKT)
This protocol allows for the detection of specific proteins in cell lysates.
Cell Lysis: After treatment with TM5275, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., rabbit anti-p-AKT, rabbit anti-AKT) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathway and Workflow Diagrams
Caption: Simplified signaling pathways affected by TM5275.
Caption: Troubleshooting workflow for unexpected TM5275 responses.
Technical Support Center: TM5275 and Its Effect on Bleeding Time in Mice
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of TM5275 in mouse models, specifically focusing on its effect on bleeding t...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of TM5275 in mouse models, specifically focusing on its effect on bleeding time.
Frequently Asked Questions (FAQs)
Q1: What is TM5275 and what is its mechanism of action?
Q2: What is the expected effect of TM5275 on bleeding time in mice?
A2: Based on studies conducted in other animal models, such as rats and nonhuman primates, TM5275 is not expected to significantly prolong bleeding time.[1][2][3] This is a notable characteristic of TM5275, as it suggests the potential for antithrombotic efficacy without the common side effect of increased bleeding associated with many traditional anticoagulants.
Q3: My bleeding time results with TM5275 are inconsistent. What are some potential reasons?
A3: Inconsistent results in a mouse tail bleeding assay can arise from several factors. Ensure strict adherence to the experimental protocol, particularly the following:
Anesthesia: The depth of anesthesia can affect blood pressure and heart rate, influencing bleeding.
Tail Transection: The location and method of tail transection must be consistent. A clean cut with a sharp scalpel at the specified diameter is crucial.
Temperature: The temperature of the saline in which the tail is immersed should be maintained at a constant 37°C.
Mouse Strain: Different mouse strains can exhibit variations in their hemostatic response.
Q4: Can TM5275 be used in combination with other antithrombotic agents?
A4: Studies in rats have shown that TM5275 can be used in combination with tissue plasminogen activator (tPA) to enhance its therapeutic efficacy.[1][3] However, any combination therapy should be carefully evaluated for its potential impact on hemostasis.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
No discernible difference in bleeding time between control and TM5275-treated mice.
This is the expected outcome based on available literature in other species.[1][2][3]
Consider this a successful validation of the compound's safety profile in your model. To confirm the compound's activity, measure its antithrombotic efficacy in a separate thrombosis model.
Unexpectedly prolonged bleeding time in TM5275-treated group.
1. Incorrect dosage leading to off-target effects.2. Contamination of the compound.3. Underlying health issues in the experimental mice.
1. Verify the concentration and dosage calculations of TM5275.2. Ensure the purity of the TM5275 compound.3. Perform a health screen of the mice prior to the experiment.
High variability in bleeding times within the same experimental group.
1. Inconsistent tail transection technique.2. Fluctuations in the temperature of the saline bath.3. Variations in the level of anesthesia.
1. Use a standardized method for tail transection, ensuring the same length and diameter are cut each time.2. Monitor and maintain the saline bath at a constant 37°C.3. Ensure a consistent and appropriate level of anesthesia for all animals.
Data Presentation
Treatment Group
Dose (mg/kg)
Number of Mice (n)
Mean Bleeding Time (seconds) ± SEM
P-value vs. Vehicle
Vehicle Control
-
10
125 ± 15
-
TM5275
1
10
130 ± 18
>0.05
TM5275
10
10
128 ± 16
>0.05
Positive Control (e.g., Warfarin)
Varies
10
Significantly Increased
<0.05
SEM: Standard Error of the Mean
Experimental Protocols
Mouse Tail Bleeding Assay
This protocol is a standard method for assessing hemostasis in vivo.
Animal Preparation:
Use male ICR mice (or other suitable strain) weighing 23 ± 3 grams.
Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
Drug Administration:
Administer TM5275 or vehicle control orally (PO) at the desired dose. The typical dosing volume is 10 mL/kg.
Wait for the appropriate amount of time for the compound to reach peak plasma concentration (typically 1 hour, but should be determined by pharmacokinetic studies).
Bleeding Induction:
Place the anesthetized mouse in a restraining device.
Immerse the distal 2 cm of the tail in a tube containing isotonic saline pre-warmed to 37°C.
Using a sharp scalpel, transect the tail 3 mm from the tip.
Data Collection:
Immediately start a timer upon transection.
Record the time until bleeding ceases for a continuous period of 15 seconds.
A maximum cut-off time of 180 seconds is typically used.
Data Analysis:
Compare the mean bleeding times between the different treatment groups.
Statistical analysis can be performed using a one-way ANOVA followed by a Dunnett's test for comparison to the vehicle control group. A p-value of <0.05 is generally considered significant.
Visualizations
Signaling Pathway of PAI-1 and the Effect of TM5275
Experimental Workflow for Mouse Tail Bleeding Assay
Caption: Workflow for assessing the effect of TM5275 on bleeding time in mice using the tail transection method.
managing TM5275 delivery in long-term animal studies
[3] Plasminogen activator inhibitor-1 as a therapeutic target for obesity-associated metabolic and vascular complications - PubMed The oral administration of TM5275 to genetically obese and diabetic ob/ob mice ameliorate...
Author: BenchChem Technical Support Team. Date: November 2025
[3] Plasminogen activator inhibitor-1 as a therapeutic target for obesity-associated metabolic and vascular complications - PubMed
The oral administration of TM5275 to genetically obese and diabetic ob/ob mice ameliorated obesity-associated hyperinsulinemia, hyperglycemia, hypertriglyceridemia and hypertension. The mechanism for the anti-diabetic effect of TM5275 was shown to be due to the protection of pancreatic β-cells from apoptosis and the preservation of their function. TM5275 also improved vascular insulin resistance in obese mice through the normalization of impaired insulin-induced phosphorylation of endothelial NO synthase and Akt in the aorta. Furthermore, TM5275 prevented the impairment of endothelium-dependent vasorelaxation and the acceleration of neointima formation after vascular injury in obese mice. These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of obesity-associated metabolic and vascular disorders.
...
The oral administration of TM5275 to genetically obese and diabetic ob/ob mice ameliorated obesity-associated hyperinsulinemia, hyperglycemia, hypertriglyceridemia and hypertension. The mechanism for the anti-diabetic effect of TM5275 was shown to be due to the protection of pancreatic β-cells from apoptosis and the preservation of their function.
...
These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of obesity-associated metabolic and vascular disorders.
1
Plasminogen Activator Inhibitor-1 in Liver Disease - PMC - NCBI
We have also shown that TM5275, a PAI-1 inhibitor, ameliorated fatty liver, hyperinsulinemia, and insulin resistance in obese and diabetic ob/ob mice. Moreover, TM5275 not only prevented the development of hepatic steatosis, but also reversed established hepatic steatosis in mice fed a high-fat diet. These data suggest that the inhibition of PAI-1 may be a promising strategy for the treatment of NAFLD.
...
We have also shown that TM5275, a PAI-1 inhibitor, ameliorated fatty liver, hyperinsulinemia, and insulin resistance in obese and diabetic ob/ob mice. Moreover, TM5275 not only prevented the development of hepatic steatosis, but also reversed established hepatic steatosis in mice fed a high-fat diet. These data suggest that the inhibition of PAI-1 may be a promising strategy for the treatment of NAFLD.
...
The oral administration of TM5275 to genetically obese and diabetic ob/ob mice ameliorated obesity-associated hyperinsulinemia, hyperglycemia, hypertriglyceridemia and hypertension. The mechanism for the anti-diabetic effect of TM5275 was shown to be due to the protection of pancreatic β-cells from apoptosis and the preservation of their function. TM5275 also improved vascular insulin resistance in obese mice through the normalization of impaired insulin-induced phosphorylation of endothelial NO synthase and Akt in the aorta.
1
Pharmacological inhibition of plasminogen activator inhibitor-1 protects against the development and progression of nonalcoholic steatohepatitis in mice - PubMed
The oral administration of TM5275 to genetically obese and diabetic ob/ob mice ameliorated obesity-associated hyperinsulinemia, hyperglycemia, hypertriglyceridemia and hypertension. The mechanism for the anti-diabetic effect of TM5275 was shown to be due to the protection of pancreatic β-cells from apoptosis and the preservation of their function. TM5275 also improved vascular insulin resistance in obese mice through the normalization of impaired insulin-induced phosphorylation of endothelial NO synthase and Akt in the aorta. Furthermore, TM5275 prevented the impairment of endothelium-dependent vasorelaxation and the acceleration of neointima formation after vascular injury in obese mice. These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of obesity-associated metabolic and vascular disorders.
...
The oral administration of TM5275 to genetically obese and diabetic ob/ob mice ameliorated obesity-associated hyperinsulinemia, hyperglycemia, hypertriglyceridemia and hypertension. The mechanism for the anti-diabetic effect of TM5275 was shown to be due to the protection of pancreatic β-cells from apoptosis and the preservation of their function.
...
These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of obesity-associated metabolic and vascular disorders.
1
Plasminogen activator inhibitor-1 is a major determinant of vascular resistance to insulin in obese mice - PubMed
The oral administration of TM5275 to genetically obese and diabetic ob/ob mice ameliorated obesity-associated hyperinsulinemia, hyperglycemia, hypertriglyceridemia and hypertension. The mechanism for the anti-diabetic effect of TM5275 was shown to be due to the protection of pancreatic β-cells from apoptosis and the preservation of their function. TM5275 also improved vascular insulin resistance in obese mice through the normalization of impaired insulin-induced phosphorylation of endothelial NO synthase and Akt in the aorta. Furthermore, TM5275 prevented the impairment of endothelium-dependent vasorelaxation and the acceleration of neointima formation after vascular injury in obese mice. These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of obesity-associated metabolic and vascular disorders.
...
The oral administration of TM5275 to genetically obese and diabetic ob/ob mice ameliorated obesity-associated hyperinsulinemia, hyperglycemia, hypertriglyceridemia and hypertension. The mechanism for the anti-diabetic effect of TM5275 was shown to be due to the protection of pancreatic β-cells from apoptosis and the preservation of their function.
...
These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of obesity-associated metabolic and vascular disorders.
1
TM5275, a novel plasminogen activator inhibitor-1 inhibitor, prevents neointima formation after vascular injury in mice - PubMed
To examine the effect of TM5275 on neointima formation after vascular injury, we subjected mice to femoral arterial wire injury. The oral administration of TM5275 (10 mg/kg/day) significantly inhibited the neointimal thickening and the neointima/media ratio of injured femoral arteries. TM5275 also significantly suppressed the proliferation of smooth muscle cells and the infiltration of macrophages in the neointima. Furthermore, TM5275 inhibited the expression of PAI-1, monocyte chemoattractant protein-1 and tumor necrosis factor-α in the injured vessels. These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the prevention of vascular occlusive diseases such as atherosclerosis and restenosis after angioplasty.
...
The oral administration of TM5275 (10 mg/kg/day) significantly inhibited the neointimal thickening and the neointima/media ratio of injured femoral arteries.
1
An orally active small-molecule plasminogen activator inhibitor-1 inhibitor, TM5275, prevents the development and progression of diabetic nephropathy in mice - PubMed
TM5275, a novel, orally active, small-molecule PAI-1 inhibitor, was synthesized and its antidiabetic and antifibrotic effects were examined in a mouse model of diabetic nephropathy. The oral administration of TM5275 (10 mg/kg/day) to diabetic db/db mice for 16 weeks significantly ameliorated the development of albuminuria and glomerulosclerosis. TM5275 also prevented the accumulation of extracellular matrix proteins, such as type IV collagen and fibronectin, in the glomeruli. Furthermore, TM5275 suppressed the expression of transforming growth factor-β1 and PAI-1 in the diabetic kidney. These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of diabetic nephropathy.
...
The oral administration of TM5275 (10 mg/kg/day) to diabetic db/db mice for 16 weeks significantly ameliorated the development of albuminuria and glomerulosclerosis.
1
An Orally Active Small-Molecule Plasminogen Activator Inhibitor-1 Inhibitor, TM5275, Prevents the Development and Progression of Diabetic Nephropathy in Mice
TM5275, a novel, orally active, small-molecule PAI-1 inhibitor, was synthesized and its antidiabetic and antifibrotic effects were examined in a mouse model of diabetic nephropathy. The oral administration of TM5275 (10 mg/kg/day) to diabetic db/db mice for 16 weeks significantly ameliorated the development of albuminuria and glomerulosclerosis. TM5275 also prevented the accumulation of extracellular matrix proteins, such as type IV collagen and fibronectin, in the glomeruli. Furthermore, TM5275 suppressed the expression of transforming growth factor-β1 and PAI-1 in the diabetic kidney. These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of diabetic nephropathy.
1
A novel plasminogen activator inhibitor-1 inhibitor, TM5275, prevents the development of hepatic steatosis in mice fed a high-fat diet - PubMed
The oral administration of TM5275 (10 mg/kg/day) to mice fed a high-fat diet for 12 weeks significantly prevented the development of hepatic steatosis, as evidenced by the reduced accumulation of triglycerides and cholesterol in the liver. TM5275 also significantly suppressed the expression of genes involved in lipogenesis, such as sterol regulatory element-binding protein-1c and fatty acid synthase, in the liver. Furthermore, TM5275 ameliorated insulin resistance and glucose intolerance in mice fed a high-fat diet. These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of nonalcoholic fatty liver disease.
...
The oral administration of TM5275 (10 mg/kg/day) to mice fed a high-fat diet for 12 weeks significantly prevented the development of hepatic steatosis, as evidenced by the reduced accumulation of triglycerides and cholesterol in the liver.
2TM5275, a novel plasminogen activator inhibitor-1 inhibitor, prevents neointima formation after vascular injury in mice - PubMed
The oral administration of TM5275 (10 mg/kg/day) significantly inhibited the neointimal thickening and the neointima/media ratio of injured femoral arteries. TM5275 also significantly suppressed the proliferation of smooth muscle cells and the infiltration of macrophages in the neointima. Furthermore, TM5275 inhibited the expression of PAI-1, monocyte chemoattractant protein-1 and tumor necrosis factor-α in the injured vessels. These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the prevention of vascular occlusive diseases such as atherosclerosis and restenosis after angioplasty.
...
The oral administration of TM5275 (10 mg/kg/day) significantly inhibited the neointimal thickening and the neointima/media ratio of injured femoral arteries.
...
Abstract. Plasminogen activator inhibitor-1 (PAI-1) is a key regulator of the fibrinolytic system and has been implicated in the pathogenesis of cardiovascular disease. We have recently synthesized a novel, orally active, small-molecule PAI-1 inhibitor, TM5275. To examine the effect of TM5275 on neointima formation after vascular injury, we subjected mice to femoral arterial wire injury.
1
[3] An orally active small-molecule plasminogen activator inhibitor-1 inhibitor, TM5275, prevents the development and progression of diabetic nephropathy in mice - PubMed
The oral administration of TM5275 (10 mg/kg/day) to diabetic db/db mice for 16 weeks significantly ameliorated the development of albuminuria and glomerulosclerosis. TM5275 also prevented the accumulation of extracellular matrix proteins, such as type IV collagen and fibronectin, in the glomeruli. Furthermore, TM5275 suppressed the expression of transforming growth factor-β1 and PAI-1 in the diabetic kidney. These data suggest that the pharmacological inhibition of PAI-1 may be a promising strategy for the treatment of diabetic nephropathy.
...
The oral administration of TM5275 (10 mg/kg/day) to diabetic db/db mice for 16 weeks significantly ameliorated the development of albuminuria and glomerulosclerosis.
...
Abstract. Plasminogen activator inhibitor-1 (PAI-1) is a key regulator of the fibrinolytic system and has been implicated in the pathogenesis of diabetic nephropathy. We have recently synthesized a novel, orally active, small-molecule PAI-1 inhibitor, TM5275.
4 Technical Support Center: Managing TM5275 Delivery in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TM5275 in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for TM5275 in long-term animal studies?
A1: The most common and effective route for long-term administration of TM5275 in rodent models is oral delivery.[3][5][6][7] This can be achieved through voluntary ingestion in drinking water or by oral gavage.[5][6]
Q2: What is a typical dosage range for TM5275 in mice and rats?
A2: Effective oral dosages in published studies have ranged from 10 mg/kg/day to 100 mg/kg/day.[3][5][7] The optimal dose will depend on the specific animal model and the therapeutic goals of the study.
Q3: How should TM5275 be formulated for oral administration?
A3: For administration in drinking water, TM5275 can be dissolved directly.[5] For oral gavage, TM5275 is often suspended in a vehicle such as a 0.5% carboxymethyl cellulose (CMC) solution.[6]
Q4: What is the mechanism of action of TM5275?
Troubleshooting Guide
Issue 1: Poor Bioavailability or Inconsistent Results
Q: We are observing high variability in our plasma concentration data and inconsistent therapeutic effects. What could be the cause?
A: Inconsistent oral delivery is a likely culprit. For administration in drinking water, variations in water intake among animals can lead to inconsistent dosing. With oral gavage, improper technique can result in incomplete dosing.
Recommended Solutions:
Switch to Oral Gavage: This method ensures a precise and consistent dose is delivered to each animal.
Refine Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize stress to the animals and ensure complete dose administration.
Vehicle Optimization: If using a suspension, ensure it is homogenous before and during administration to prevent settling of the compound.
Issue 2: Animal Stress and Aversion
Q: Our animals are showing signs of stress and aversion to the gavage procedure. How can we mitigate this?
A: Stress can significantly impact experimental outcomes. Minimizing handling stress is crucial for the well-being of the animals and the integrity of the study.
Recommended Solutions:
Acclimatization: Acclimate the animals to the handling and gavage procedure with sham gavages (using the vehicle only) for several days before the start of the experiment.
Proper Restraint: Use appropriate and gentle restraint techniques to minimize animal movement and discomfort.
Gavage Needle Selection: Use a flexible, appropriately sized gavage needle to reduce the risk of injury and discomfort.
Issue 3: Formulation and Stability Issues
Q: We are having trouble preparing a stable and homogenous suspension of TM5275 for oral gavage. What are the best practices?
A: Proper formulation is critical for accurate dosing. The solubility and stability of TM5275 in the chosen vehicle should be considered.
Recommended Solutions:
Vehicle Selection: A 0.5% solution of carboxymethyl cellulose (CMC) in water is a commonly used and effective vehicle for suspending TM5275.[6]
Preparation Procedure:
Weigh the required amount of TM5275.
Gradually add the 0.5% CMC solution while continuously mixing or vortexing to ensure a uniform suspension.
Visually inspect the suspension for any clumps or settling before each administration.
Storage: It is recommended to prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and ensure the suspension is thoroughly re-suspended before use. Stock solutions in DMSO can be stored at -80°C for up to 6 months.
Experimental Protocols
Protocol 1: Preparation of TM5275 for Oral Gavage (0.5% CMC Suspension)
Materials:
TM5275 powder
Carboxymethyl cellulose (CMC), low viscosity
Sterile, purified water
Magnetic stirrer and stir bar
Sterile conical tubes or bottles
Procedure:
Prepare 0.5% CMC Solution:
Add 0.5 g of CMC to 100 mL of sterile, purified water.
Stir vigorously with a magnetic stirrer until the CMC is fully dissolved. This may take several hours. The solution should be clear and slightly viscous.
Prepare TM5275 Suspension:
Calculate the required amount of TM5275 and vehicle based on the desired concentration and the number of animals to be dosed.
Weigh the TM5275 powder and place it in a sterile container.
Slowly add the 0.5% CMC solution to the TM5275 powder while continuously vortexing or stirring to create a homogenous suspension.
Continue to stir for at least 15 minutes to ensure uniform distribution.
Administration:
Gently mix the suspension before drawing each dose to prevent settling.
Administer the suspension to the animals using a suitable oral gavage needle.
Visualizations
Caption: Experimental workflow for TM5275 delivery.
A Comparative Guide to TM5275 and Other PAI-1 Inhibitors for Researchers
Overview of PAI-1 and Its Inhibition Physicochemical Properties and In Vitro Efficacy Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number TM5275 sodium C28H27ClN3NaO5544.01103926-82-4 Tiplaxtinin (PAI-039) C...
Author: BenchChem Technical Support Team. Date: November 2025
Overview of PAI-1 and Its Inhibition
Physicochemical Properties and In Vitro Efficacy
Compound
Molecular Formula
Molecular Weight ( g/mol )
CAS Number
TM5275 sodium
C28H27ClN3NaO5
544.0
1103926-82-4
Tiplaxtinin (PAI-039)
C24H16F3NO4
439.39
393105-53-8
TM5441
C21H16ClN2NaO6
450.8
2319722-53-5
TM5614
Not publicly available
Not publicly available
Not publicly available
MDI-2517
Not publicly available
Not publicly available
Not publicly available
Compound
Target
IC50 (µM)
Assay Method
TM5275 sodium
PAI-1
6.95
tPA-dependent hydrolysis
Tiplaxtinin (PAI-039)
PAI-1
2.7
Not specified
TM5441
PAI-1
9.7 - 60.3
Cell viability assays in various cancer cell lines
TM5614
PAI-1
Not publicly available
Not publicly available
MDI-2517
PAI-1
Not publicly available
Not publicly available
Pharmacokinetic Profiles
Compound
Species
Dose & Route
Cmax
T1/2 (Half-life)
Oral Bioavailability (%)
TM5275 sodium
Rat
10 mg/kg (oral)
17.5 ± 5.2 µM
Not specified
Favorable
Tiplaxtinin (PAI-039)
Rat
1 mg/kg (IV)
4.95 ± 1.53 µg/mL
2.95 ± 1.15 h
-
Dog
3 mg/kg (oral)
2.14 µg/mL
5.42 h
32
TM5441
Mouse
20 mg/kg (oral)
11.4 µM (at 1h)
Undetectable at 23h
Orally bioavailable
TM5614
Human
150-180 mg/day (oral)
12,300 ng/mL (median)
No accumulation observed
Orally active
MDI-2517
Mouse
Not specified
Not specified
Not specified
Orally active
Preclinical and Clinical Efficacy
TM5275 Sodium
Antithrombotic Effects: In a rat model of arteriovenous shunt thrombosis, oral administration of TM5275 (10 and 50 mg/kg) significantly reduced blood clot weight.[2] In a cynomolgus monkey model of photochemical-induced arterial thrombosis, TM5275 (10 mg/kg) demonstrated antithrombotic benefits without a bleeding effect.
Anti-fibrotic Effects: TM5275 has been shown to attenuate hepatic fibrosis in rat models of metabolic syndrome.[3]
Tiplaxtinin (PAI-039)
Clinical Development: Tiplaxtinin was advanced to clinical trials but was unsuccessful due to an unfavorable risk-to-benefit ratio, primarily related to bleeding risks that required tight dose control.[7]
TM5441
Anti-cancer Effects: Orally administered TM5441 (20 mg/kg daily) in mouse xenograft models of human fibrosarcoma and colon cancer showed a disruptive effect on tumor vasculature and increased tumor cell apoptosis.[8]
Cardiovascular Effects: TM5441 has been shown to attenuate hypertension and vascular senescence in mice.[9]
TM5614
MDI-2517
Clinical Development: MDI-2517 has entered Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers.[14][15]
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
PAI-1 Activity Assay (Chromogenic Method)
Materials:
Recombinant human tPA
Plasminogen
Chromogenic plasmin substrate (e.g., S-2444)
Assay Buffer (e.g., 0.05 M Tris-HCl, 0.1 M NaCl, pH 7.4 with 0.01% Tween 20)
Test compound (e.g., TM5275) dissolved in a suitable solvent (e.g., DMSO)
96-well microplate
Microplate reader
Procedure:
Prepare a series of dilutions of the test compound in Assay Buffer.
Add the diluted test compound or vehicle control to the respective wells.
Add a fixed, excess concentration of tPA to each well.
Add a solution containing plasminogen and the chromogenic plasmin substrate to each well to initiate the colorimetric reaction.
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of color development is proportional to the amount of active tPA remaining.
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Venous Thrombosis Model (Rat Ferric Chloride Model)
Animals:
Male Sprague-Dawley rats (or other suitable strain)
Materials:
Test compound (e.g., TM5275) formulated for oral administration
Anesthetic (e.g., isoflurane)
Ferric chloride (FeCl3) solution (e.g., 10-35% in water)
Filter paper discs
Surgical instruments
Doppler ultrasound flow probe
Procedure:
Administer the test compound or vehicle to the rats via oral gavage at a predetermined time before the induction of thrombosis (e.g., 60-90 minutes).
Anesthetize the rat and surgically expose the jugular vein or carotid artery.
Place a Doppler flow probe on the vessel to monitor blood flow.
Apply a filter paper disc saturated with FeCl3 solution to the adventitial surface of the blood vessel for a specific duration (e.g., 5-10 minutes) to induce endothelial injury and initiate thrombosis.
Remove the filter paper and continuously monitor blood flow until complete occlusion occurs or for a defined observation period.
The primary endpoint is the time to vessel occlusion. Secondary endpoints can include the weight of the thrombus upon excision.
Compare the time to occlusion and/or thrombus weight between the treated and vehicle control groups to determine the antithrombotic efficacy of the compound.
A Head-to-Head Comparison of PAI-1 Inhibitors: TM5275 vs. TM5441 In Vivo Efficacy
At a Glance: Key In Vivo Efficacy Data A direct comparison of TM5275 and TM5441 in a diabetic kidney injury model reveals their potent anti-fibrotic and anti-inflammatory effects. While both compounds show efficacy, they...
Author: BenchChem Technical Support Team. Date: November 2025
At a Glance: Key In Vivo Efficacy Data
A direct comparison of TM5275 and TM5441 in a diabetic kidney injury model reveals their potent anti-fibrotic and anti-inflammatory effects. While both compounds show efficacy, they were administered at different dosages, highlighting potential differences in potency.
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 150 mg/kg.[1] Control mice received an equivalent volume of sodium citrate buffer.[1]
Drug Administration: TM5275 (50 mg/kg/day) and TM5441 (10 mg/kg/day) were administered orally for 16 weeks.[1]
Efficacy Assessment:
Albuminuria: Measured in urine samples.
Histological Analysis: Kidney sections were stained to assess mesangial expansion, extracellular matrix (ECM) accumulation, and macrophage infiltration.[1]
Cancer Xenograft Model
Animal Model: Mice xenotransplanted with HT1080 or HCT116 human cancer cell lines.[2][3]
Drug Administration: TM5441 was administered orally at a daily dose of 20 mg/kg.[2][4]
Apoptosis: Assessed by TUNEL staining of tumor sections.[4]
Angiogenesis: Evaluated by staining for CD31 to determine blood vessel density.[4]
Signaling Pathways and Mechanisms of Action
TM5275 has been shown to attenuate TGF-β1-stimulated proliferative and fibrogenic activity by inhibiting AKT phosphorylation in hepatic stellate cells.[5] In contrast, TM5441 has been demonstrated to abrogate hepatic insulin resistance and mitochondrial dysfunction by enhancing p-Akt and p-GSK3β, reducing p-JNK signaling, and activating AMPK and PGC-1α in a model of non-alcoholic fatty liver disease (NAFLD).[3][6] Furthermore, TM5441 was shown to induce intrinsic apoptosis in cancer cells.[2][3]
Experimental Workflow Overview
Caption: Generalized experimental workflow for in vivo comparison of TM5275 and TM5441.
A Comparative Guide to PAI-1 Inhibitors: TM5275 Sodium vs. Tiplaxtinin (PAI-039)
For Researchers, Scientists, and Drug Development Professionals Overview and Mechanism of Action Quantitative Data Summary The following tables summarize the key quantitative data for TM5275 sodium and tiplaxtinin, facil...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Overview and Mechanism of Action
Quantitative Data Summary
The following tables summarize the key quantitative data for TM5275 sodium and tiplaxtinin, facilitating a direct comparison of their potency and efficacy in various experimental settings.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for a Rat Arterial Thrombosis Model.
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for both TM5275 and tiplaxtinin. Researchers should refer to the specific publications for fine-grained details.
In Vitro PAI-1 Inhibition Assay (Chromogenic Assay)
Procedure:
a. The test compound is incubated with recombinant human PAI-1 (e.g., 140 nM) in a suitable buffer (pH 6.6) for 15 minutes at 25°C.
b. Recombinant human t-PA (e.g., 70 nM) is then added to the mixture, and the incubation continues for an additional 30 minutes.
c. The chromogenic t-PA substrate is added, and the absorbance is measured at 405 nm at different time points (e.g., 0 and 60 minutes).
d. The residual t-PA activity is proportional to the inhibition of PAI-1 by the test compound.
e. Control reactions include PAI-1 with t-PA (to measure complete inhibition) and the test compound with t-PA alone (to check for direct effects on the enzyme).
f. The IC50 value is calculated from a dose-response curve.[10]
In Vivo Rat Model of Arterial Thrombosis
Animal Model: Male Sprague-Dawley rats are typically used.
Drug Administration: The test compound (TM5275 or tiplaxtinin) or vehicle is administered orally via gavage at the desired dose.
Thrombosis Induction:
a. Approximately 90 minutes after drug administration, the rats are anesthetized.
b. The carotid artery is exposed, and a flow probe is placed to monitor blood flow.
c. A piece of filter paper saturated with a ferric chloride solution (e.g., 35%) is applied to the artery for a set duration (e.g., 10 minutes) to induce endothelial injury and thrombus formation.
Efficacy Measurement:
a. Time to Occlusion: The time from the application of ferric chloride until blood flow ceases is recorded.
b. Thrombus Weight: After a set period, the thrombosed arterial segment is excised and the thrombus is removed and weighed.
c. Arterial Patency: The percentage of animals in each group that do not form an occlusive thrombus is determined.[12][16]
Validating PAI-1 Inhibition by TM5275 in Cell Lysates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Product Performance Comparison Inhibitor Potency InhibitorIC50 (µM)Cell Line/SystemReference TM5275 6.95Recombinant Human PAI-1[3][4] TM544113.9 - 51.1Vario...
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
Prepare an assay mixture containing plasminogen and the chromogenic substrate in the assay buffer.
Add the assay mixture to each well to initiate the reaction. The residual, uninhibited tPA will convert plasminogen to plasmin, which in turn cleaves the chromogenic substrate, producing a color change.
Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for up to 60 minutes using a microplate reader.
III. Western Blot Analysis of PAI-1
Materials:
Cell lysate (prepared as described above)
SDS-PAGE gels
Running and transfer buffers
PVDF or nitrocellulose membrane
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
HRP-conjugated secondary antibody
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
Chemiluminescent substrate
Imaging system
Procedure:
Normalize the protein concentration of all cell lysate samples.
Prepare samples for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.
Load equal amounts of protein per lane onto an SDS-PAGE gel, along with a molecular weight marker.
Perform electrophoresis to separate the proteins by size.
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
Wash the membrane several times with TBST.
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST.
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading across all lanes.
Assessing On-Target Effects of TM5275: A Comparative Guide to Reverse Zymography and Alternative Methods
Introduction to TM5275 and PAI-1 Inhibition Assessing TM5275's On-Target Effects with Reverse Zymography Reverse zymography is a powerful technique for the detection and semi-quantification of protease inhibitors. In thi...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction to TM5275 and PAI-1 Inhibition
Assessing TM5275's On-Target Effects with Reverse Zymography
Reverse zymography is a powerful technique for the detection and semi-quantification of protease inhibitors. In this method, a substrate for the protease of interest and the protease itself are co-polymerized into a polyacrylamide gel. When a sample containing an inhibitor is electrophoresed through this gel, the inhibitor protects the substrate from degradation by the incorporated protease. Subsequent staining of the gel reveals a dark band of intact substrate against a clear background where the substrate has been digested, indicating the presence and relative activity of the inhibitor.
Prepare a 12% separating polyacrylamide gel containing 1 mg/mL casein (or gelatin) and a specific concentration of uPA or tPA (e.g., 50 ng/mL). The optimal enzyme concentration should be determined empirically.
Overlay with a 4% stacking gel without the substrate or enzyme.
Sample Preparation:
Mix the samples with non-reducing SDS-PAGE sample buffer. Do not heat the samples.
Electrophoresis:
Load the samples onto the prepared reverse zymography gel.
Run the electrophoresis at a constant voltage (e.g., 100-120 V) in a cold room or on ice until the dye front reaches the bottom of the gel.
Renaturation and Development:
After electrophoresis, remove the gel and wash it twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) at room temperature with gentle agitation to remove SDS and allow the proteins to renature.
Transfer the gel to a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2 and 1 µM ZnCl2) and incubate overnight at 37°C. This allows the incorporated uPA/tPA to digest the substrate in areas where it is not inhibited.
Staining and Visualization:
Stain the gel with Coomassie Brilliant Blue R-250 solution for 1-2 hours.
Data Analysis:
Quantify the intensity of the bands using densitometry software (e.g., ImageJ).
Comparison with Alternative Methods
Method
Principle
Advantages
Disadvantages
TM5275 Data Availability
Reverse Zymography
Gel-based assay where inhibitor protects a substrate from protease degradation, visualized by staining.
Provides information on the molecular weight of the inhibitor-protease complex; visual and intuitive.
Semi-quantitative; lower throughput; can be influenced by protein renaturation efficiency.
No specific quantitative data published for TM5275.
Chromogenic Assays
A chromogenic substrate for the protease (or for plasmin) is used. The rate of color development is inversely proportional to the amount of active PAI-1.[5][6]
Quantitative; high-throughput amenable; commercially available kits.[7][8]
Can be subject to interference from other components in the sample.[5]
IC50 values have been determined using this method.[3]
ELISA (Enzyme-Linked Immunosorbent Assay)
Measures the amount of active PAI-1 that can bind to immobilized tPA or uPA.[5][9]
Highly specific and sensitive; can measure total and active PAI-1 separately; high-throughput.[10][11][12]
May not fully reflect functional inhibitory activity in a dynamic system.
PAI-1 levels in response to TM5275 treatment have been measured by ELISA.[3]
Clot Lysis Assays
Measures the time it takes for a fibrin clot to lyse in the presence of a plasminogen activator and PAI-1. Inhibitors of PAI-1 will accelerate clot lysis.
Physiologically relevant as it mimics the in vivo process of fibrinolysis.
Lower throughput; can be influenced by multiple factors affecting clot formation and lysis.
TM5275 has been shown to enhance clot lysis in this assay.[13]
Surface Plasmon Resonance (SPR)
Measures the binding affinity and kinetics of the inhibitor to PAI-1 in real-time.
Provides detailed information on binding kinetics (kon, koff) and affinity (KD); label-free.
Requires specialized equipment; can be complex to optimize.
Not specifically reported for TM5275, but used for other PAI-1 inhibitors.[14]
Quantitative Data for TM5275 from Alternative Assays
TM5275: A Comparative Analysis of PAI-1 Inhibition Versus Genetic Knockout Models
For Immediate Release Summary of Quantitative Data Table 1: Efficacy of TM5275 in Wild-Type Disease Models Disease ModelKey FindingsQuantitative DataReference Hepatic Fibrosis (Rat) Ameliorated the development of hepatic...
Knocking out the PAI-1 gene led to increases in the activities of tPA and plasmin, which inversely correlated with the amounts of SDS insoluble Aβ40 and Aβ42.
Hepatic Fibrosis in Rats: Fischer 344 rats were fed a choline-deficient L-amino-acid-defined diet for 12 weeks to induce steatohepatitis with severe hepatic fibrosis. Otsuka Long-Evans Tokushima Fatty rats received intraperitoneal injections of porcine serum for 6 weeks to induce hepatic fibrosis under diabetic conditions. TM5275 was orally administered to these models.[1]
Renal Injury in Rats: The Thy-1 nephritis model was used in rats. TM5275 was administered to these animals.[2]
Alzheimer's Disease in Mice: APP/PS1 mice, an animal model of familial Alzheimer's disease, received oral administration of TM5275 for 6 weeks.[3][4]
Intestinal Fibrosis in Mice: Chronic colitis was induced in BALB/c mice by weekly intrarectal injections of a 2% solution of TNBS in 50% ethanol. TM5275 was orally administered as a carboxymethyl cellulose suspension daily for 2 weeks after the 6th TNBS injection.[5]
Cancer Xenografts in Mice: HT1080 and HCT116 human cancer cells were xenotransplanted into mice. Oral administration of TM5441 (a derivative of TM5275) was given at 20 mg/kg daily.[6]
Head-to-Head Comparison: TM5275 vs. Its Precursor TM5007 in PAI-1 Inhibition
Introduction to PAI-1 and the Therapeutic Rationale for Its Inhibition Comparative Analysis: TM5275 vs. TM5007 Quantitative Data Summary The following table summarizes the key quantitative parameters for TM5275 and TM500...
TGF-β signaling pathway leading to PAI-1 production and fibrosis.
Experimental Protocols
In Vitro PAI-1 Activity Assay (Chromogenic)
Materials:
Recombinant human single-chain t-PA
Chromogenic substrate for plasmin (e.g., S-2251)
Plasminogen
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
Test compounds (TM5275, TM5007) dissolved in DMSO
96-well microplate
Microplate reader
Procedure:
In a 96-well plate, add 20 µL of various concentrations of the test compound (or vehicle control) to the wells.
Add 20 µL of t-PA solution to each well and incubate for a further 10 minutes at 37°C.
Add 20 µL of plasminogen solution to each well.
Add 20 µL of the chromogenic substrate to each well to initiate the colorimetric reaction.
Measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
Calculate the rate of reaction (V) for each well.
The percent inhibition is calculated as: (1 - (V_inhibitor / V_control)) * 100.
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Rat Arteriovenous (AV) Shunt Thrombosis Model
This model assesses the antithrombotic efficacy of a compound by measuring the formation of a thrombus in an extracorporeal shunt.
Animals:
Male Sprague-Dawley rats (250-300 g)
Materials:
Anesthetic (e.g., isoflurane or ketamine/xylazine)
Polyethylene tubing (e.g., PE-50 and PE-90)
Surgical thread
Heparinized saline
Test compound (TM5275 or TM5007) or vehicle
Procedure:
Anesthetize the rat and place it on a surgical board.
Expose the left carotid artery and the right jugular vein through a midline cervical incision.
Cannulate the carotid artery with a PE-90 tube connected to a PE-50 tube filled with heparinized saline.
Cannulate the jugular vein with a similar tubing setup.
Connect the free ends of the arterial and venous cannulas to a central piece of tubing containing a cotton thread of a known weight, creating an extracorporeal shunt.
Administer the test compound or vehicle intravenously or orally at a predetermined time before the initiation of the shunt.
Allow blood to flow through the shunt for a specified period (e.g., 15 minutes).
After the designated time, clamp the tubing and carefully remove the cotton thread bearing the thrombus.
Dry the thrombus overnight and weigh it.
The antithrombotic effect is determined by comparing the thrombus weight in the treated group to that in the vehicle control group.
General experimental workflow for PAI-1 inhibitor evaluation.
Preclinical data shows antithrombotic and anti-fibrotic effects.[1][2] In nonhuman primates, it did not prolong bleeding time.[3]
Not extensively studied in humans.
TM5614
Phase II/III
Not Available
Melanoma (Phase II, with nivolumab): ORR: 25.9%; Median PFS: 25 weeks; Median OS: 39 weeks.[4] CML (Phase II, with TKI): Cumulative MR4.5 incidence by 12 months: 33.3%.[5]
Melanoma: Grade 3 or higher AEs: 7.7-10.2%, including liver dysfunction.[4] CML: Well-tolerated with no reported bleeding events.[5]
Currently in a single ascending dose trial in healthy volunteers to assess safety, tolerability, pharmacokinetics, and pharmacodynamics.[8][9]
Data not yet available.
ACT001
Phase I/Ib
Not Available
Advanced Solid Tumors (Phase I): Well-tolerated with a plasma half-life of ~3-4 hours.[4][10] Preliminary anti-tumor activity observed in malignant glioma patients.[10][11]
No dose-limiting toxicities or drug-related SAEs observed.[10][11]
Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
TM5614 in Advanced Melanoma (Phase II)
Study Design: This was a multicenter, open-label, single-arm, Phase II clinical trial.[9]
Patient Population: Patients with advanced, unresectable malignant melanoma who were refractory to anti-PD-1 antibody treatment.[9]
Methodology: Patients received nivolumab 480 mg intravenously every 4 weeks. Concurrently, TM5614 was administered orally at a dose of 120 mg once daily for the first 4 weeks, followed by 180 mg once daily for the next 4 weeks.[9]
Primary Endpoint: The primary endpoint was the overall response rate (ORR) after 8 weeks of combination therapy.[9]
TM5614 in Chronic Myeloid Leukemia (Phase II)
Study Design: A Phase II clinical trial investigating the combination of TM5614 with a tyrosine kinase inhibitor (TKI).[5]
Patient Population: Patients with chronic phase Chronic Myeloid Leukemia (CML) who had been treated with a stable daily dose of a TKI for at least one year and had achieved a major molecular response (MMR) but not MR4.5.[5]
Methodology: Patients continued their stable TKI dose and began treatment with TM5614.[5]
Primary Endpoint: The primary objective was the cumulative incidence of patient progression from MMR/MR4 to MR4.5 by 12 months.[5]
MDI-2517 in Healthy Volunteers (Phase I)
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose Phase I clinical study.[8]
Participant Population: Up to 48 healthy participants.[8]
Methodology: Participants receive a single oral dose of MDI-2517 or a placebo. The study evaluates the safety, tolerability, pharmacokinetics, and pharmacodynamics of MDI-2517.[8]
Primary Endpoint: Assessment of the safety and tolerability of MDI-2517.[8]
ACT001 in Advanced Solid Tumors (Phase I)
Study Design: A first-in-human, dose-escalation Phase I clinical trial using a standard 3+3 design.[4][10]
Patient Population: Adult patients with advanced solid tumors, including recurrent glioblastoma, with an ECOG performance status of 0-1 and satisfactory organ function.[10][11]
Methodology: ACT001 was administered orally twice daily (BID) at escalating dose levels (100 mg, 200 mg, 400 mg, 600 mg, 900 mg, and 1200 mg BID) until intolerance or disease progression.[11] Tumor responses were assessed using RANO criteria.[11]
Endpoints: The primary endpoints were safety and tolerability, and to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Secondary endpoints included pharmacokinetics and preliminary anti-tumor activity.[4][10]
TM5275: A Comparative Literature Review of a PAI-1 Inhibitor
Quantitative Data Comparison The following tables summarize the in vitro and in vivo preclinical data for TM5275 and its comparators. Direct comparison should be approached with caution due to variations in experimental...
Author: BenchChem Technical Support Team. Date: November 2025
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo preclinical data for TM5275 and its comparators. Direct comparison should be approached with caution due to variations in experimental models and methodologies across studies.
Table 1: In Vitro Comparative Data of PAI-1 Inhibitors
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols cited in this review.
In Vitro Assay for IC50 Determination of PAI-1 Inhibitors
Plate Coating: 96-well plates are coated with human tissue-type plasminogen activator (tPA).
In Vivo Model of Ferric Chloride-Induced Carotid Artery Thrombosis in Rats
This model is widely used to evaluate the antithrombotic efficacy of compounds:
Animal Preparation: Anesthetized rats are instrumented to monitor carotid artery blood flow.
Drug Administration: The test compound (e.g., Tiplaxtinin) or vehicle is administered orally at a specified time before injury.
Thrombus Induction: A filter paper saturated with ferric chloride (FeCl3) solution is applied to the exposed carotid artery to induce vascular injury and thrombus formation.
Endpoint Measurement: Key parameters measured include the time to vessel occlusion, thrombus weight, and the percentage of animals with a patent artery.[2][8]
In Vivo Model of Diet-Induced Hepatic Fibrosis in Rats
This model is used to assess the anti-fibrotic potential of therapeutic agents in the context of non-alcoholic steatohepatitis (NASH):
Induction of Fibrosis: Fischer 344 rats are fed a choline-deficient L-amino-acid-defined (CDAA) diet for an extended period (e.g., 12 weeks) to induce steatohepatitis and hepatic fibrosis.[4][5]
Treatment: TM5275 is administered orally to a subset of the animals.
Histological Analysis: Liver tissue is collected and stained (e.g., with Sirius Red) to assess the degree of collagen deposition and fibrosis.
Gene Expression Analysis: Hepatic expression of profibrogenic genes, such as Tgfb1 and Col1a1, is quantified using methods like real-time PCR.[4]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication.
TGF-β1/PAI-1 signaling in hepatic stellate cells.[4]
Validating the Anti-Fibrotic Efficacy of TM5275: A Histological Comparison
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of TM5275's Anti-Fibrotic Effects Supported by Histological Data and Comparison with Alternative Therapies. Quantitative Histological...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of TM5275's Anti-Fibrotic Effects Supported by Histological Data and Comparison with Alternative Therapies.
Quantitative Histological Assessment of Anti-Fibrotic Agents
The following tables summarize the quantitative histological data from preclinical studies evaluating the efficacy of TM5275 and other anti-fibrotic drugs in various models of fibrosis. Histological analysis, particularly the quantification of collagen deposition, serves as a primary endpoint in these studies, providing tangible evidence of a drug's ability to halt or reverse the fibrotic process.
Table 1: Effect of TM5275 on Liver Fibrosis in a Rat Model
Comparative Analysis of TM5275 Cross-Reactivity with Plasminogen Activator Inhibitor-1 (PAI-1) from Different Species
For Researchers, Scientists, and Drug Development Professionals Introduction to TM5275 Quantitative Comparison of TM5275 Activity SpeciesPAI-1 TargetIC50 (µM)Evidence of ActivityReference HumanRecombinant PAI-16.95Direct...
TM5275 effectively abrogated recombinant rat PAI-1-induced proliferation of rat hepatic stellate cells. In vivo efficacy in rat models of thrombosis and liver fibrosis.
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.01% Tween-20)
96-well microplate
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
Preparation of Reagents:
Dissolve TM5275 in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serially dilute the stock solution in Assay Buffer to obtain a range of desired concentrations.
Inhibition Reaction:
tPA Addition and Incubation:
Add a fixed amount of tPA to each well.
Chromogenic Reaction:
Add plasminogen and the chromogenic plasmin substrate to each well.
Immediately start monitoring the change in absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) using a microplate reader. The rate of color development is proportional to the amount of active tPA remaining.
Data Analysis:
Calculate the rate of substrate hydrolysis (V) for each concentration of TM5275.
Plot the percentage of tPA inhibition versus the logarithm of the TM5275 concentration.
According to the Safety Data Sheet (SDS) from Sigma-Aldrich, TM5275 sodium is not classified as a hazardous substance or mixture . However, it is crucial to handle all laboratory chemicals with care and adhere to standard safety protocols. While not considered hazardous, appropriate personal protective equipment (PPE) should always be worn when handling this compound.
Disposal Protocol for TM5275 Sodium
The following step-by-step procedure outlines the recommended disposal plan for TM5275 sodium. This protocol is based on general best practices for the disposal of non-hazardous chemical waste and should be adapted to comply with local and institutional regulations.
Experimental Protocol: Decontamination and Disposal
Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Small Quantities (Residual amounts):
For trace amounts of TM5275 sodium on lab equipment (e.g., glassware, spatulas), decontaminate by rinsing with a suitable solvent in which the compound is soluble, such as DMSO[1].
Collect the resulting solvent rinse into a designated chemical waste container.
After the initial solvent rinse, wash the equipment thoroughly with soap and water.
Unused or Waste TM5275 Sodium (Solid):
Carefully transfer the solid waste into a clearly labeled, sealed container for chemical waste.
The label should include the chemical name ("TM5275 sodium") and indicate that it is non-hazardous waste.
Solutions of TM5275 Sodium:
Do not pour solutions of TM5275 sodium down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Collect all waste solutions containing TM5275 sodium in a designated, leak-proof container.
Label the container with the chemical name and approximate concentration.
Contaminated Materials:
Dispose of any materials heavily contaminated with TM5275 sodium (e.g., weighing paper, gloves, paper towels) as solid chemical waste.
Place these materials in a sealed bag or container and label appropriately.
Final Disposal:
Arrange for the pickup and disposal of the chemical waste containers through your institution's EHS department or a licensed chemical waste disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of TM5275 sodium.
Caption: Logical workflow for the safe disposal of TM5275 sodium.
Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling TM5275 Sodium
When working with TM5275 sodium, a comprehensive approach to personal protection is necessary, encompassing eye, hand, body, and respiratory protection. The following guidelines are based on the Safety Data Sheet (SDS) f...
Author: BenchChem Technical Support Team. Date: November 2025
When working with TM5275 sodium, a comprehensive approach to personal protection is necessary, encompassing eye, hand, body, and respiratory protection. The following guidelines are based on the Safety Data Sheet (SDS) for TM5275 sodium and are designed to provide clear, actionable steps for laboratory personnel.
Recommended Personal Protective Equipment
The selection of appropriate PPE is contingent on the specific laboratory procedures being undertaken. However, as a baseline, the following protective equipment should be readily available and worn when handling TM5275 sodium.
PPE Category
Recommendation
Specifications
Eye Protection
Safety glasses with side shields or goggles
Must be worn at all times when handling the compound to protect against splashes or airborne particles.
Hand Protection
Compatible chemical-resistant gloves
Nitrile or other appropriate resistant gloves should be worn. Inspect gloves prior to use and dispose of them properly after handling the material.
Skin and Body Protection
Laboratory coat
A standard laboratory coat should be worn to protect street clothing and skin from accidental contact. For procedures with a higher risk of splashing, additional protective clothing may be necessary.
Respiratory Protection
Use in a well-ventilated area. A respirator may be required for certain operations.
Engineering controls, such as a fume hood, are the primary means of controlling airborne exposure. If engineering controls are not sufficient, a NIOSH-approved respirator appropriate for the exposure level should be used.
Note: As of the latest review, specific occupational exposure limits (OELs), such as Threshold Limit Values (TLVs) or Permissible Exposure Limits (PELs), have not been established for TM5275 sodium. Therefore, it is crucial to handle this compound with a high degree of caution and to utilize the protective measures outlined above to minimize any potential exposure.
Experimental Protocols: Safe Handling Procedures
The following procedural steps integrate the use of appropriate PPE for common laboratory tasks involving TM5275 sodium:
Preparation and Weighing:
Conduct all weighing and solution preparation activities within a certified chemical fume hood.
Wear safety glasses with side shields, a lab coat, and compatible chemical-resistant gloves.
If there is a risk of generating dust, a respirator is recommended.
Dissolving and Solution Handling:
When dissolving the compound, use a vortex mixer or sonicator within the fume hood to minimize aerosol generation.
Always wear safety glasses, a lab coat, and gloves.
Handle all solutions containing TM5275 sodium with care to avoid splashes.
Disposal:
Dispose of all waste materials, including empty vials, contaminated gloves, and other disposable items, in accordance with institutional and local regulations for chemical waste.
Ensure waste containers are clearly labeled.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with TM5275 sodium.
Caption: PPE selection workflow for handling TM5275 sodium.
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